molecular formula C10H11FO2 B178173 Methyl 4-fluoro-2,6-dimethylbenzoate CAS No. 14659-60-0

Methyl 4-fluoro-2,6-dimethylbenzoate

Cat. No.: B178173
CAS No.: 14659-60-0
M. Wt: 182.19 g/mol
InChI Key: GFXGMGWQPPNCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2,6-dimethylbenzoate (CAS 14659-60-0) is a fluorinated aromatic ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by its high purity, typically 97% or higher, making it a reliable building block in organic synthesis and medicinal chemistry research . Key physical properties include a melting point of 29-30 °C, a boiling point of 57-58 °C at 4 Torr, and a density of approximately 1.110 g/cm³ at 20 °C . Its structure, featuring both an electron-withdrawing ester group and a fluorine substituent on a dimethyl-substituted benzene ring, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals . Researchers value this compound for its versatility as a chemical synthon. The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid or transesterified, while the aromatic ring can undergo further electrophilic substitution reactions, guided by the existing substituents . Fluorinated aromatic compounds like this one are of significant interest in drug discovery and materials science due to the profound effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity . Please note that this product is intended For Research Use Only and is not classified as a medicine or drug. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGMGWQPPNCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609121
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14659-60-0
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14659-60-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,6-dimethylbenzoate, a fluorinated aromatic ester with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a derivative of benzoic acid, featuring a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions of the benzene ring. The presence of the fluorine atom and the methyl groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of new drugs.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 14659-60-0[2][3]
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
Appearance White to off-white solid
Purity ≥98%

Note: Some properties like melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for precise values.

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. The following is a representative experimental protocol based on established methods for the esterification of fluorinated benzoic acids.

Synthesis of 4-fluoro-2,6-dimethylbenzoic acid

The precursor, 4-fluoro-2,6-dimethylbenzoic acid, can be synthesized via methods such as the Friedel-Crafts acylation of a suitable fluorinated toluene derivative followed by hydrolysis. One documented approach involves the reaction of m-fluorotoluene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride, followed by hydrolysis to yield the carboxylic acid.[4]

Esterification to this compound

Protocol: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol.

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can range from 4 to 12 hours, depending on the scale and specific conditions.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst (caution: effervescence may occur), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final, pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzoic acid derivatives, including this compound, serve as versatile building blocks in the synthesis of a wide range of biologically active molecules.

These compounds are of particular interest in the development of:

  • Anti-inflammatory Agents: By acting as scaffolds for molecules that can inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

  • Anticancer Agents: Fluorinated aromatics are often incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Drugs: The modulation of lipophilicity by fluorine can be crucial for achieving brain penetration.

The "magic methyl" effect, where the addition of a methyl group can dramatically improve the pharmacological properties of a compound, is a well-documented phenomenon in drug discovery. The dimethyl substitution in this compound can be strategically utilized to optimize the conformational properties and binding interactions of a drug candidate.

Visualizations

Logical Relationship in Synthesis

Synthesis_Logical_Flow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis m-fluorotoluene m-fluorotoluene Friedel_Crafts Friedel-Crafts Acylation m-fluorotoluene->Friedel_Crafts Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Friedel_Crafts Hydrolysis Hydrolysis Friedel_Crafts->Hydrolysis Acylated Intermediate Carboxylic_Acid 4-fluoro-2,6-dimethylbenzoic acid Hydrolysis->Carboxylic_Acid Esterification Fischer-Speier Esterification Carboxylic_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start dissolve Dissolve 4-fluoro-2,6-dimethylbenzoic acid in anhydrous methanol start->dissolve add_catalyst Add catalytic amount of concentrated H₂SO₄ dissolve->add_catalyst reflux Heat mixture to reflux (4-12 hours) add_catalyst->reflux cool Cool to room temperature reflux->cool workup Work-up cool->workup extract Extract with CH₂Cl₂ workup->extract Proceed wash Wash with H₂O, NaHCO₃, and brine extract->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Pure Methyl 4-fluoro-2,6-dimethylbenzoate purify->product Final Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Potential Role in a Drug Discovery Signaling Pathway

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_biological Biological Pathway Start_Material This compound Modification Further Chemical Modifications Start_Material->Modification Lead_Compound Lead Compound (e.g., Kinase Inhibitor) Modification->Lead_Compound Kinase Target Kinase (e.g., in a cancer cell) Lead_Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Tumor Growth) Downstream_Signaling->Cellular_Response

Caption: Hypothetical role in a drug discovery signaling pathway targeting a kinase.

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-fluoro-2,6-dimethylbenzoate. Due to the limited availability of experimental data in public domains, this document combines information from chemical supplier databases, analogous compounds, and theoretical synthesis pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a fluorine atom at the C4 position, two methyl groups at the C2 and C6 positions, and a methyl ester group at the C1 position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 14659-60-0[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₁FO₂[1][5][6]
Molecular Weight 182.19 g/mol [1][5]
Canonical SMILES COC(=O)C1=C(C)C=C(F)C=C1C
InChI Key ZQFCTCYDRQFPBU-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physical Properties

PropertyValueSource
Melting Point Data not available[9]
Boiling Point Data not available[9][10]
Density Data not available[9]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in water is predicted based on its nonpolar structure.Inferred

Spectroscopic Data

As of the date of this publication, specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been identified in public spectral databases. The following sections provide predicted spectral characteristics based on the compound's structure, which can aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the two aromatic methyl group protons. The aromatic protons' splitting patterns will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methoxy carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and adjacent carbons), and the two equivalent methyl carbons.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

  • C-F stretch: An absorption band in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretch (methyl groups): Signals below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 182.19. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the most logical and common method is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid.

Synthesis of the Precursor: 4-fluoro-2,6-dimethylbenzoic acid

The precursor, 4-fluoro-2,6-dimethylbenzoic acid (CAS No. 16633-50-4), can be synthesized via methods such as the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and purification.

Proposed Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Logical Workflow for Compound Synthesis and Identification

The following diagram illustrates the logical workflow from the precursor to the final product and its characterization.

Synthesis_and_Identification_Workflow cluster_synthesis Synthesis cluster_characterization Characterization 4-fluoro-2,6-dimethylbenzoic_acid 4-fluoro-2,6-dimethylbenzoic acid Esterification Fischer Esterification 4-fluoro-2,6-dimethylbenzoic_acid->Esterification Methanol_H2SO4 Methanol / H2SO4 (cat.) Methanol_H2SO4->Esterification Methyl_4-fluoro-2,6-dimethylbenzoate_crude Crude Product Esterification->Methyl_4-fluoro-2,6-dimethylbenzoate_crude Purification Purification (Chromatography/Distillation) Methyl_4-fluoro-2,6-dimethylbenzoate_crude->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2,6-dimethylbenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As of this writing, a detailed experimental structural analysis of this specific compound is not publicly available. This technical guide provides a comprehensive, predictive structural analysis based on established spectroscopic principles and data from analogous compounds. It outlines a plausible synthetic route, detailed hypothetical experimental protocols, and presents predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative predictions are summarized in structured tables for clarity. This document serves as a foundational resource for researchers interested in the synthesis and characterization of this molecule.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages: first, the synthesis of the precursor carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid, followed by its esterification.

A plausible route to the precursor acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1] The subsequent conversion to the methyl ester can be achieved via a standard Fischer esterification reaction using methanol in the presence of an acid catalyst.[2][3]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid cluster_1 Step 2: Fischer Esterification A m-Fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (cat. AlCl3) A->B C Intermediate Ketone B->C D Alkaline Hydrolysis C->D E 4-fluoro-2,6-dimethylbenzoic Acid D->E F 4-fluoro-2,6-dimethylbenzoic Acid E->F Purified Precursor G Methanol (Excess) + H2SO4 (cat.) H Reflux F->H G->H Reactants I This compound H->I

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocols

Synthesis of this compound

This protocol describes a standard Fischer esterification procedure.

  • Reaction Setup: To a 100-mL round-bottomed flask containing a magnetic stir bar, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-30 mL) to the flask to act as both reactant and solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Spectroscopic Analysis

The following are general protocols for acquiring the structural data.

  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, typically using a Gas Chromatography (GC-MS) system with an electron ionization (EI) source.

Predicted Structural Data

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on fundamental principles and comparison with structurally similar molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals. The aromatic protons, being chemically equivalent due to the symmetrical substitution pattern, are expected to appear as a singlet. The two methyl groups on the aromatic ring are also equivalent and will appear as a singlet, as will the methyl group of the ester.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7 - 6.9Singlet2HAromatic C-H (H-3, H-5)
~ 3.9Singlet3HEster methyl (-OCH₃)
~ 2.4Singlet6HAromatic methyls (2x -CH₃)

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The molecule possesses a plane of symmetry, resulting in 7 unique carbon signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)Assignment
~ 168 - 170Ester Carbonyl (C=O)
~ 160 - 163 (d, ¹JCF ≈ 250 Hz)C4 (C-F)
~ 138 - 140 (d, ³JCF ≈ 8 Hz)C2, C6 (C-CH₃)
~ 128 - 130 (d, ⁴JCF ≈ 3 Hz)C1 (C-COOCH₃)
~ 112 - 114 (d, ²JCF ≈ 22 Hz)C3, C5 (C-H)
~ 52Ester methyl (-OCH₃)
~ 20 - 22Aromatic methyls (2x -CH₃)

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃. Note: 'd' indicates a doublet due to C-F coupling, with predicted coupling constants (J).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 3050 - 3000Aromatic C-H stretchMedium
~ 2960 - 2850Aliphatic C-H stretch (methyls)Medium
~ 1725 - 1715C=O stretch (ester carbonyl)Strong
~ 1610, 1480C=C stretch (aromatic ring)Medium
~ 1250 - 1200C-O stretch (ester)Strong
~ 1150 - 1100C-F stretchStrong

Table 3: Predicted major IR absorption bands for this compound.

Predicted Mass Spectrometry (MS) Fragmentation

Under Electron Ionization (EI), benzoate esters typically undergo characteristic fragmentation patterns.[4][5]

Predicted m/z ValueIon / Fragment Lost
182[M]⁺ (Molecular Ion)
151[M - OCH₃]⁺ (Loss of methoxy radical)
123[M - OCH₃ - CO]⁺ (Subsequent loss of carbon monoxide)

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Structural Characterization Workflow

The logical process for characterizing a newly synthesized compound like this compound is outlined below. This workflow ensures the identity and purity of the target molecule are unequivocally established.

Characterization_Workflow start Synthesis of Crude Product purification Purification (e.g., Column Chromatography) start->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula (HRMS) purification->ms Purity Check nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) - Elucidate C-H Framework purification->nmr ir IR Spectroscopy - Identify Functional Groups (C=O, C-F) purification->ir data_analysis Integrated Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Logical workflow for the structural characterization of a novel compound.

Conclusion

This guide provides a detailed, albeit predictive, structural analysis of this compound. In the absence of empirical data, the proposed synthetic route and the predicted spectroscopic fingerprints (NMR, IR, and MS) offer a robust framework for any future experimental investigation of this compound. The provided tables and workflows are intended to be a valuable resource for chemists and researchers, facilitating the synthesis, purification, and ultimate characterization of this and other related molecules. Experimental verification of these predictions is encouraged to further the collective understanding of this compound's chemical properties.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2,6-dimethylbenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom and two methyl groups on the benzene ring, suggests that it could serve as a valuable building block for the synthesis of more complex molecules with specific biological or physical properties. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a summary of predicted spectroscopic data for this compound, a proposed synthetic route for its preparation, and general experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and should be used as a reference for the identification of the compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.75d2HH-3, H-5
~3.85s3HO-CH₃
~2.30s6HAr-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The aromatic protons are expected to appear as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~168C=O
~162 (d)C-4
~138 (d)C-2, C-6
~128 (d)C-1
~113 (d)C-3, C-5
~52O-CH₃
~20Ar-CH₃

Solvent: CDCl₃. Carbons in proximity to the fluorine atom are expected to show coupling (d = doublet).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
182.08[M]⁺ (Molecular Ion)
151.07[M - OCH₃]⁺
123.08[M - COOCH₃]⁺

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the preparation of the corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid, followed by esterification.

Proposed Synthesis of 4-fluoro-2,6-dimethylbenzoic acid

A potential route to 4-fluoro-2,6-dimethylbenzoic acid could start from a commercially available precursor like 1-fluoro-3,5-dimethylbenzene.

Step 1: Ortho-Lithiation and Carboxylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (THF).

  • Starting Material: Dissolve 1-fluoro-3,5-dimethylbenzene in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The ortho-directing effect of the fluorine atom should favor lithiation at the C2 position. The reaction is typically stirred at low temperature for a few hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution, or pour the reaction mixture over crushed dry ice. This will quench the organolithium intermediate and form the corresponding lithium carboxylate.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water to quench any remaining n-BuLi. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2,6-dimethylbenzoic acid. The crude product can be purified by recrystallization or column chromatography.

Esterification to this compound

Fischer Esterification:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-fluoro-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography.

Mandatory Visualization

G Proposed Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-fluoro-3,5-dimethylbenzene lithiation Ortho-Lithiation (n-BuLi, -78 °C) start->lithiation carboxylation Carboxylation (CO2) lithiation->carboxylation acid 4-fluoro-2,6-dimethylbenzoic acid carboxylation->acid esterification Fischer Esterification (MeOH, H+) acid->esterification product This compound esterification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for methyl 4-fluoro-2,6-dimethylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 4-fluoro-2,6-dimethylbenzoic acid, followed by esterification. Due to the steric hindrance presented by the ortho-dimethyl substitution pattern, specialized esterification methods are required for an efficient conversion.

Synthesis Pathway Overview

The synthesis of this compound is proposed via a two-stage process:

  • Stage 1: Synthesis of 4-fluoro-2,6-dimethylbenzoic acid. This crucial intermediate can be prepared through a Sandmeyer reaction starting from 3,5-dimethyl-4-fluoroaniline to yield 4-fluoro-2,6-dimethylbenzonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

  • Stage 2: Esterification of 4-fluoro-2,6-dimethylbenzoic acid. The sterically hindered nature of the carboxylic acid necessitates an esterification method that can overcome the spatial crowding around the carboxyl group. The use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), provides a mild and efficient route to the methyl ester. An alternative robust method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative followed by treatment with methanol.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 4-fluoro-2,6-dimethylbenzoic acid cluster_stage2 Stage 2: Esterification 3,5-Dimethyl-4-fluoroaniline 3,5-Dimethyl-4-fluoroaniline 4-Fluoro-2,6-dimethylbenzonitrile 4-Fluoro-2,6-dimethylbenzonitrile 3,5-Dimethyl-4-fluoroaniline->4-Fluoro-2,6-dimethylbenzonitrile 1. NaNO2, HCl 2. CuCN, KCN 4-Fluoro-2,6-dimethylbenzoic_acid 4-Fluoro-2,6-dimethylbenzoic acid 4-Fluoro-2,6-dimethylbenzonitrile->4-Fluoro-2,6-dimethylbenzoic_acid H2SO4, H2O, heat Methyl_4-fluoro-2,6-dimethylbenzoate This compound 4-Fluoro-2,6-dimethylbenzoic_acid->Methyl_4-fluoro-2,6-dimethylbenzoate TMS-diazomethane, Methanol/Diethyl ether Logical_Workflow cluster_synthesis Synthesis cluster_purification Purification A Start: 3,5-Dimethyl-4-fluoroaniline B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (Cyanation) B->C CuCN, KCN P1 Extraction & Washing (Nitrile) C->P1 D Hydrolysis P2 Precipitation & Filtration (Acid) D->P2 E Esterification (TMS-diazomethane) P3 Solvent Removal & Column Chromatography (Ester) E->P3 F End: this compound P1->D H2SO4, H2O P2->E TMS-diazomethane P3->F

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-fluoro-2,6-dimethylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is primarily approached as a two-step process: the formation of the precursor 4-fluoro-2,6-dimethylbenzoic acid, followed by its esterification. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis of the Carboxylic Acid Precursor: 4-Fluoro-2,6-dimethylbenzoic Acid

The key precursor for the target ester is 4-fluoro-2,6-dimethylbenzoic acid. While various methods can be conceptualized for its synthesis, a common route would involve the formylation and subsequent oxidation of a suitably substituted fluoroxylene derivative. Another plausible approach involves the use of organometallic intermediates.

Synthetic Route Overview

A logical synthetic pathway commences with a commercially available starting material, such as 1-fluoro-3,5-dimethylbenzene. This can then undergo functionalization to introduce the carboxylic acid group at the 2-position.

Esterification of 4-Fluoro-2,6-dimethylbenzoic Acid

The conversion of 4-fluoro-2,6-dimethylbenzoic acid to its methyl ester is the final step in the synthesis. It is important to note that benzoic acids with substitution at both ortho positions (2 and 6) are known to be sterically hindered, which can make standard Fischer esterification challenging[1]. Therefore, alternative and more robust esterification methods are often preferred.

Fischer-Speier Esterification

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a common method[2]. However, for sterically hindered substrates like 2,6-disubstituted benzoic acids, this reaction often proceeds with low yields or requires harsh conditions[1].

Alternative Esterification Methods

Given the steric hindrance, more reactive reagents are often employed to achieve efficient esterification.

Method 1: Thionyl Chloride-Mediated Esterification

One effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with methanol. This approach is widely used for the synthesis of esters from sterically hindered acids.

Method 2: (Trimethylsilyl)diazomethane Esterification

A milder alternative is the use of (trimethylsilyl)diazomethane. This reagent reacts rapidly with carboxylic acids to form the corresponding methyl ester under neutral conditions, making it suitable for sensitive substrates.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Illustrative Example of Thionyl Chloride Method)

This protocol for a related compound illustrates the thionyl chloride-mediated esterification process which is applicable to sterically hindered acids.

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), thionyl chloride (23.09 mL, 136.9 mmol) was slowly added at 0 °C.

  • The reaction mixture was maintained at 0 °C for 15 minutes before being warmed to room temperature and stirred for 12 hours.

  • After the reaction was complete, the methanol was removed under reduced pressure.

  • The residue was diluted with ethyl acetate (250 mL).

  • The organic layer was washed sequentially with a saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).

  • The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[3]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
Methyl 4-bromo-2-fluorobenzoate4-bromo-2-fluorobenzoic acidThionyl chlorideMethanol, Ethyl acetate93%99% (LC-MS)
Protocol 2: Fischer Esterification of 4-Fluoro-3-nitrobenzoic acid (Illustrative Example)

This protocol provides a general procedure for Fischer esterification, which may require optimization for sterically hindered substrates.

Procedure:

  • 5.55 g of 4-Fluoro-3-nitro-benzoic acid were dissolved in 50 ml of methanol.

  • 6.4 ml of concentrated sulfuric acid were added, and the reaction was heated to reflux for 3 hours.

  • The reaction was cooled and poured onto ice.

  • The precipitated product was collected by suction and dried in vacuo.[4]

Quantitative Data:

ProductStarting MaterialReagentsSolventYield
Methyl 4-fluoro-3-nitrobenzoate4-Fluoro-3-nitro-benzoic acidSulfuric acidMethanol90%

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.

Synthesis_Workflow cluster_acid Synthesis of 4-fluoro-2,6-dimethylbenzoic acid cluster_ester Esterification start_acid 1-Fluoro-3,5-dimethylbenzene intermediate_acid Functionalization (e.g., Formylation, Oxidation) start_acid->intermediate_acid product_acid 4-Fluoro-2,6-dimethylbenzoic acid intermediate_acid->product_acid product_acid2 4-Fluoro-2,6-dimethylbenzoic acid esterification Esterification (e.g., SOCl2/MeOH or TMSCHN2) product_acid2->esterification final_product This compound esterification->final_product

Caption: Overall synthetic workflow for this compound.

Esterification_Pathways cluster_fischer Fischer Esterification (Potentially Low Yield) cluster_thionyl Thionyl Chloride Method cluster_tms (Trimethylsilyl)diazomethane Method start 4-Fluoro-2,6-dimethylbenzoic acid fischer MeOH, H+ cat. start->fischer thionyl1 1. SOCl2 start->thionyl1 tms TMSCHN2 start->tms end_product This compound fischer->end_product thionyl2 2. MeOH thionyl2->end_product tms->end_product

Caption: Comparison of esterification pathways for a sterically hindered acid.

References

Solubility Profile of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of Methyl 4-fluoro-2,6-dimethylbenzoate in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a predictive analysis based on structurally analogous molecules. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility and presents a representative synthetic workflow.

Predicted Solubility of this compound

The solubility of a compound is dictated by its molecular structure, including its polarity, size, and the functional groups present. This compound is a moderately polar aromatic ester. The presence of the methyl ester group and the fluorine atom contributes to its polarity, while the benzene ring and the two methyl groups provide a nonpolar character.

Based on the solubility data of structurally similar compounds—Methyl 2,6-dimethylbenzoate, Methyl 4-fluorobenzoate, Methyl benzoate, and p-Xylene—the expected solubility of this compound in a range of common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

Table 1: Predicted and Observed Solubility of this compound and Structurally Related Compounds

SolventPredicted Solubility of this compoundMethyl 2,6-dimethylbenzoate (g/L)[1]Methyl 4-fluorobenzoateMethyl benzoate[2][3][4]p-Xylene[5][6][7][8]
Polar Protic Solvents
MethanolSoluble1716.3Slightly Soluble[9]Soluble[2]Miscible[5][7]
EthanolSoluble1759.83-Soluble[2]Very Soluble[8]
IsopropanolSoluble1335.3---
Polar Aprotic Solvents
AcetoneVery Soluble1905.91--Miscible[5][7]
Ethyl AcetateVery Soluble1344.2---
AcetonitrileSoluble2915.7---
Dimethylformamide (DMF)Very Soluble3331.26---
Dimethyl Sulfoxide (DMSO)Very Soluble1854.6---
Nonpolar Solvents
TolueneSoluble870.3--Miscible
ChloroformSoluble5079.65Slightly Soluble[9]-Miscible[5][7]
DichloromethaneSoluble5504.57---
n-HexaneSparingly Soluble200.97---
Aqueous
WaterInsoluble10.68-Poorly Soluble[2][3][4]Insoluble[6][7][8]

Disclaimer: The predicted solubility is an estimation based on structural similarity and should be confirmed by experimental data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial for ensuring that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Logical Workflow: Synthesis of a Substituted Methyl Benzoate

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Work-up & Purification Reactant1 Substituted Benzoic Acid (e.g., 4-fluoro-2,6-dimethylbenzoic acid) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactant1->Catalyst Reactant2 Methanol Reactant2->Catalyst Quench Quenching (e.g., with NaHCO₃ solution) Catalyst->Quench Reaction Mixture Solvent Excess Methanol (as solvent) Conditions Reflux Extraction Solvent Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Representative workflow for the synthesis of this compound.

References

The Ascendant Role of Fluorinated Benzoic Acid Esters: A Technical Guide to Their Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals exploring the expanding utility of fluorinated benzoic acid esters in pharmaceuticals, materials science, and agrochemicals.

The strategic incorporation of fluorine into organic molecules has emerged as a transformative strategy in modern chemistry. Among the various classes of fluorinated compounds, fluorinated benzoic acid esters have garnered significant attention due to their unique physicochemical properties that translate into enhanced performance across a multitude of applications. The introduction of fluorine, a highly electronegative and relatively small atom, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity, making these esters highly valuable building blocks. This technical guide provides an in-depth exploration of the current and potential applications of fluorinated benzoic acid esters, with a focus on their role in drug discovery, advanced materials, and next-generation agrochemicals.

Enhancing Therapeutic Potential: Fluorinated Benzoic Acid Esters in Drug Development

The pharmaceutical industry has extensively leveraged the "fluorine advantage" to improve the efficacy and safety profiles of therapeutic agents.[1] Fluorinated benzoic acid esters serve as crucial intermediates and key pharmacophores in a range of drugs, from anti-inflammatory agents to cancer therapeutics.[2][3]

Mechanism of Action and Key Therapeutic Targets

The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Strategic fluorination can block metabolic pathways, thereby increasing a drug's half-life, and can enhance binding affinity to biological targets through favorable electrostatic interactions.[4]

A prominent application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Diflunisal / Celecoxib Diflunisal / Celecoxib Diflunisal / Celecoxib->COX-1 / COX-2

Diflunisal , a difluorophenyl derivative of salicylic acid, and Celecoxib , a selective COX-2 inhibitor, are prime examples of successful fluorinated NSAIDs.[5] The quantitative data in Table 1 highlights the inhibitory potency of these drugs.

Fluorinated benzoic acid esters are also integral to drugs that modulate the immune response. Lifitegrast , for instance, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used to treat dry eye disease.[6] It functions by blocking the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration.[6]

LFA1_ICAM1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM-1 ICAM-1 T-Cell Activation T-Cell Activation ICAM-1->T-Cell Activation Signal LFA-1 LFA-1 LFA-1->ICAM-1 Binding Lifitegrast Lifitegrast Lifitegrast->LFA-1 Inhibition

Certain fluorinated benzoic acid derivatives have demonstrated promising anticancer activity by inducing apoptosis, or programmed cell death.[7] This process is often mediated through the intrinsic pathway, which involves the activation of a cascade of caspase enzymes, ultimately leading to cell death.[7]

Apoptosis_Pathway Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative Mitochondrial Stress Mitochondrial Stress Fluorinated Benzoic Acid Derivative->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory activities of key fluorinated benzoic acid derivatives against their respective targets.

CompoundTargetIC50 (nM)Reference(s)
DiflunisalCOX-1240[5]
COX-21690[5]
CelecoxibCOX-115000
COX-240[4]
LifitegrastLFA-1/ICAM-12.98
Experimental Protocols: Synthesis and Biological Evaluation

Detailed methodologies for the synthesis of these exemplary drugs and the protocols for evaluating their biological activity are provided below.

The synthesis of aza-analogs of Diflunisal can be achieved through a multi-step process involving key oxazole intermediates.[3]

Experimental Workflow:

Diflunisal_Synthesis Amino Acid Amino Acid Esterification Esterification Amino Acid->Esterification SOCl2, EtOH Ester Hydrochloride Ester Hydrochloride Esterification->Ester Hydrochloride Formyl/Acetyl Derivative Formyl/Acetyl Derivative Ester Hydrochloride->Formyl/Acetyl Derivative Trimethyl-o-formate/acetate Oxazole Intermediate Oxazole Intermediate Formyl/Acetyl Derivative->Oxazole Intermediate Hydroxypyridinecarboxylic Acid Derivative Hydroxypyridinecarboxylic Acid Derivative Oxazole Intermediate->Hydroxypyridinecarboxylic Acid Derivative Diflunisal Aza-analog Diflunisal Aza-analog Hydroxypyridinecarboxylic Acid Derivative->Diflunisal Aza-analog

Protocol:

  • Esterification: The starting amino acid (e.g., phenylalanine) is refluxed with thionyl chloride in absolute ethanol to yield the corresponding ethyl ester hydrochloride.[3]

  • Formylation/Acetylation: The ester hydrochloride is reacted with trimethyl-o-formate or trimethyl-o-acetate under reflux to produce the formyl or acetyl derivative.[3]

  • Cyclization: The derivative is then treated to form the key oxazole intermediate.[3]

  • Rearrangement and Hydrolysis: Subsequent steps lead to the formation of the hydroxypyridinecarboxylic acid derivative, which is the aza-analog of Diflunisal.[3]

A common synthetic route to Celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[8]

Experimental Workflow:

Celecoxib_Synthesis β-Diketone β-Diketone Condensation Condensation β-Diketone->Condensation Hydrazine Hydrazine Hydrazine->Condensation Purification Purification Condensation->Purification Recrystallization Celecoxib Celecoxib Purification->Celecoxib

Protocol:

  • Condensation: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[8]

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.[8]

  • Workup and Purification: The crude product is isolated and purified by recrystallization from a solvent system such as ethyl acetate/heptane to yield pure Celecoxib.[8]

The synthesis of Lifitegrast involves the coupling of two key intermediates, benzofuran-6-carboxylic acid and a substituted tetrahydroisoquinoline derivative.[9]

Experimental Workflow:

Lifitegrast_Synthesis Intermediate 1 Benzofuran-6-carboxylic acid Amide Coupling Amide Coupling Intermediate 1->Amide Coupling Intermediate 2 Substituted Tetrahydroisoquinoline Intermediate 2->Amide Coupling Deprotection & Hydrolysis Deprotection & Hydrolysis Amide Coupling->Deprotection & Hydrolysis Lifitegrast Lifitegrast Deprotection & Hydrolysis->Lifitegrast

Protocol:

  • Amide Coupling: Benzofuran-6-carboxylic acid is coupled with a protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative.[9]

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions.[10]

  • Second Amide Coupling: The resulting amine is then coupled with another key intermediate.[10]

  • Ester Hydrolysis: The final step involves the hydrolysis of the ester to yield Lifitegrast.[10]

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer.[8]

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., Diflunisal, Celecoxib) or vehicle (DMSO).[8]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.[8]

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Protocol:

  • Cell Culture: Jurkat T-cells, which express LFA-1, are cultured under standard conditions.

  • Plate Coating: 96-well plates are coated with recombinant human ICAM-1.

  • Inhibitor Treatment: Jurkat T-cells are pre-incubated with various concentrations of the test compound (e.g., Lifitegrast).

  • Adhesion Assay: The treated cells are added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

  • Quantification of Adhesion: Non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., colorimetric or fluorescent assay).

  • IC50 Determination: The IC50 value is determined from the dose-response curve of inhibition of cell adhesion.

Protocol:

  • Cell Treatment: Cancer cells are treated with various concentrations of the fluorinated benzoic acid derivative for a specified period.

  • Cell Lysis: A reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) is added to the cells, causing lysis.[1]

  • Substrate Cleavage: Activated caspase-3 and -7 in apoptotic cells cleave the substrate, releasing aminoluciferin.[1]

  • Luminescence Measurement: The released aminoluciferin is a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.[1]

  • Data Analysis: The results are typically expressed as a fold-change in caspase activity compared to untreated control cells.[7]

Innovations in Materials Science: Leveraging Fluorine's Unique Properties

The application of fluorinated benzoic acid esters extends beyond pharmaceuticals into the realm of materials science, where their unique properties are harnessed to create high-performance polymers, liquid crystals, and other advanced materials.[9][11]

High-Performance Polymers

Incorporating fluorinated benzoic acid ester derivatives into polymer backbones can significantly enhance their thermal stability, chemical resistance, and optical properties.[11] For example, fluorinated polyimides and polyamides exhibit improved solubility and lower dielectric constants, making them suitable for applications in microelectronics and aerospace.[11]

Liquid Crystals

Fluorinated benzoic acid esters are key components in the synthesis of liquid crystal (LC) materials. The introduction of fluorine atoms can influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials, which are critical for their performance in display technologies.[11]

Physicochemical Properties of Representative Fluorinated Benzoic Acid Esters

The following table presents the physical properties of several fluorinated benzoic acid esters, illustrating the impact of fluorination on these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 2-fluorobenzoateC₈H₇FO₂154.14-109-110 (at 35 mmHg)
Ethyl 4-fluorobenzoateC₉H₉FO₂168.1626210
Methyl 3,4-difluorobenzoateC₈H₆F₂O₂172.1323-27-

Advancing Agriculture: Fluorinated Benzoic Acid Esters in Agrochemicals

In the agricultural sector, fluorinated benzoic acid esters serve as important intermediates in the synthesis of modern pesticides, including herbicides, fungicides, and insecticides.[2] The presence of fluorine can enhance the biological activity, selectivity, and environmental persistence of these agrochemicals.[2][12] For example, 2-Fluorobenzoic acid is a key precursor for the synthesis of the fungicide Flutriafol.[12] The improved efficacy of fluorinated agrochemicals can lead to lower application rates, reducing their environmental impact.

Conclusion

Fluorinated benzoic acid esters represent a versatile and powerful class of compounds with a continuously expanding range of applications. Their unique ability to modulate molecular properties through the strategic incorporation of fluorine has made them indispensable in the development of advanced pharmaceuticals, high-performance materials, and effective agrochemicals. As research in fluorine chemistry continues to advance, it is anticipated that the utility of these valuable building blocks will grow, leading to further innovations across various scientific and industrial sectors. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of fluorinated benzoic acid esters in their respective fields.

References

An In-depth Technical Guide to Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,6-dimethylbenzoate, a fluorinated aromatic ester with potential applications in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, this document outlines a plausible and scientifically sound synthetic pathway based on established chemical principles and analogous reactions. This guide includes detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow to support researchers in the synthesis and characterization of this compound.

Introduction

This compound is a halogenated aromatic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The dimethyl substitution pattern on the benzene ring further influences its steric and electronic properties. These structural features make it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. This guide will focus on the synthesis and characterization of this compound, providing a practical resource for laboratory work.

Plausible Synthetic Pathway

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.

Synthesis_Pathway Precursor 4-Fluoro-2,6-dimethylbenzoic Acid Reagents + Methanol (CH3OH) + H2SO4 (catalyst) Product This compound Precursor->Product Fischer Esterification

Caption: Plausible synthetic route to this compound.

Physicochemical Properties

Quantitative data for the precursor and predicted data for the final product are summarized below for easy reference.

Table 1: Physical Properties of 4-fluoro-2,6-dimethylbenzoic acid (CAS: 16633-50-4)

PropertyValueReference
Molecular FormulaC₉H₉FO₂[1]
Molecular Weight168.16 g/mol [1]
Boiling Point278.4±35.0 °C (Predicted)[1]
Flash Point122.1±25.9 °C[1]
Density1.212 g/cm³[1]
Vapor Pressure0.002 mmHg at 25°C[1]

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₀H₁₁FO₂
Molecular Weight182.19 g/mol
AppearanceColorless to pale yellow liquid or solid
Boiling Point~200-220 °C (at atmospheric pressure)
¹H NMR
δ (ppm) ~3.9(s, 3H, -OCH₃)
δ (ppm) ~2.3(s, 6H, -CH₃)
δ (ppm) ~6.7-6.9(d, 2H, Ar-H)
¹³C NMR
δ (ppm) ~168-170(C=O)
δ (ppm) ~160-163(d, ¹JCF ≈ 250 Hz, C-F)
δ (ppm) ~138-140(Ar-C-CH₃)
δ (ppm) ~128-130(Ar-C-COOCH₃)
δ (ppm) ~112-114(d, ²JCF ≈ 20 Hz, Ar-CH)
δ (ppm) ~52-53(-OCH₃)
δ (ppm) ~20-22(-CH₃)
IR (cm⁻¹)
~2950(C-H, aliphatic)
~1720(C=O, ester)
~1600, ~1480(C=C, aromatic)
~1250(C-O, ester)
~1100(C-F)
MS (m/z)
182[M]⁺
151[M - OCH₃]⁺
123[M - COOCH₃]⁺

Note: Spectroscopic data are predicted based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound via Fischer esterification.

4.1. Synthesis of this compound

This procedure is adapted from standard esterification methods for similar aromatic carboxylic acids.[2]

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis dissolve Dissolve 4-fluoro-2,6-dimethylbenzoic acid in Methanol add_catalyst Add conc. H2SO4 at 0°C dissolve->add_catalyst reflux Heat to Reflux (4-6h) add_catalyst->reflux concentrate Concentrate in vacuo reflux->concentrate dissolve_ea Dissolve in Ethyl Acetate concentrate->dissolve_ea wash_bicarb Wash with sat. NaHCO3 dissolve_ea->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_final Concentrate to get crude product dry->concentrate_final purify Purify by Vacuum Distillation or Column Chromatography concentrate_final->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging established esterification protocols and providing predicted analytical data, this document aims to facilitate further research into the applications of this and related fluorinated compounds in various scientific disciplines. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions as necessary for their specific laboratory settings.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the Friedel-Crafts acylation of 1-fluoro-3,5-dimethylbenzene to yield the key intermediate, 4-fluoro-2,6-dimethylbenzoic acid. This is followed by a Fischer esterification to produce the final product. This protocol offers a comprehensive guide, including reaction conditions, purification methods, and characterization data.

Introduction

This compound is a substituted aromatic ester of interest in organic synthesis due to its unique electronic and steric properties conferred by the fluorine and dimethyl substitutions on the benzene ring. These features make it a versatile building block for the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. The presented synthetic route is a robust and scalable method for producing this compound in a laboratory setting.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification 1-fluoro-3,5-dimethylbenzene 1-Fluoro-3,5-dimethylbenzene 4-fluoro-2,6-dimethylbenzoic_acid 4-Fluoro-2,6-dimethylbenzoic acid 1-fluoro-3,5-dimethylbenzene->4-fluoro-2,6-dimethylbenzoic_acid Oxalyl_chloride 1) Oxalyl Chloride, AlCl3 2) H2O 4-fluoro-2,6-dimethylbenzoic_acid_2 4-Fluoro-2,6-dimethylbenzoic acid Methyl_4-fluoro-2,6-dimethylbenzoate This compound 4-fluoro-2,6-dimethylbenzoic_acid_2->Methyl_4-fluoro-2,6-dimethylbenzoate Methanol Methanol, H2SO4 (cat.)

Caption: Overall two-step synthesis of this compound.

Data Presentation

StepReactant(s)Reagent(s)ProductYield (%)Purity (%)
11-Fluoro-3,5-dimethylbenzene1. Oxalyl chloride, AlCl₃2. H₂O4-Fluoro-2,6-dimethylbenzoic acid75-85>95
24-Fluoro-2,6-dimethylbenzoic acidMethanol, H₂SO₄ (catalytic)This compound85-95>98

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid (via Friedel-Crafts Acylation)

This protocol is adapted from analogous Friedel-Crafts acylation reactions.

Materials:

  • 1-Fluoro-3,5-dimethylbenzene

  • Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq.) to the stirred suspension.

  • In the dropping funnel, prepare a solution of 1-fluoro-3,5-dimethylbenzene (1.0 eq.) in anhydrous dichloromethane.

  • Add the solution of 1-fluoro-3,5-dimethylbenzene dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2,6-dimethylbenzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Synthesis of this compound (via Fischer Esterification)

Materials:

  • 4-Fluoro-2,6-dimethylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) and an excess of anhydrous methanol (10-20 eq.).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Logical Workflow Diagram

G Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Esterification start Start: 1-Fluoro-3,5-dimethylbenzene fc_reaction Friedel-Crafts Acylation (Oxalyl Chloride, AlCl3) start->fc_reaction workup1 Aqueous Workup (HCl/Ice) fc_reaction->workup1 extraction1 Extraction with DCM workup1->extraction1 purification1 Recrystallization extraction1->purification1 product1 Product: 4-Fluoro-2,6-dimethylbenzoic acid purification1->product1 start2 Start: 4-Fluoro-2,6-dimethylbenzoic acid product1->start2 esterification Fischer Esterification (Methanol, H2SO4) start2->esterification workup2 Aqueous Workup (NaHCO3) esterification->workup2 extraction2 Extraction with EtOAc workup2->extraction2 purification2 Column Chromatography extraction2->purification2 final_product Final Product: this compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Application Note and Protocol: Hydrolysis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of sterically hindered esters, such as Methyl 4-fluoro-2,6-dimethylbenzoate, to their corresponding carboxylic acids is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of two ortho-substituents significantly retards the rate of the typical BAc2 saponification mechanism, necessitating more forcing reaction conditions. This document provides a detailed protocol for the efficient hydrolysis of this compound to 4-fluoro-2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry. The described method utilizes a strong base at elevated temperatures to overcome the steric hindrance and achieve a high yield of the desired product.

Data Presentation

The following table summarizes the expected quantitative data for the hydrolysis of this compound based on protocols for structurally similar, sterically hindered benzoate esters.

ParameterValueSource/Analogy
Starting Material This compound-
Reagent Sodium Hydroxide (NaOH)[1]
Solvent Water[1]
Reaction Temperature 90-100 °C[1]
Reaction Time 4-6 hoursEstimated based on similar hindered esters
Product 4-fluoro-2,6-dimethylbenzoic acid-
Typical Yield 90-97%[1][2]
Product Purity (after recrystallization) >99%[3]

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of sterically hindered methyl esters.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH), pellets or concentrated solution (e.g., 30% w/v)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Toluene (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

1. Saponification Reaction:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a sufficient amount of a 30% aqueous sodium hydroxide solution (approximately 1.0-1.2 eq of NaOH) and additional water to ensure the mixture can be stirred effectively.[1]

  • Heat the mixture to 90-100 °C with vigorous stirring.[1]

  • Maintain the reaction at this temperature and monitor its progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 4-6 hours.

2. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to 50-60 °C.[1]

  • Slowly add concentrated hydrochloric acid to the stirred solution to adjust the pH to 1-2. The product, 4-fluoro-2,6-dimethylbenzoic acid, will precipitate as a solid.[1]

  • Cool the mixture to room temperature and continue stirring for an additional hour to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

3. Purification:

  • For higher purity, the crude product can be recrystallized. Add the crude solid to a minimal amount of hot toluene and heat until all the solid dissolves.[3]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the final product under vacuum to a constant weight.

Visualizations

Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_purification Purification start This compound reaction_conditions 90-100 °C, 4-6 h start->reaction_conditions Add reagents 30% aq. NaOH, Water reagents->reaction_conditions acidification Cool to 50-60 °C Add conc. HCl (pH 1-2) reaction_conditions->acidification precipitation Cool to RT, Stir 1h acidification->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude 4-fluoro-2,6-dimethylbenzoic acid filtration1->crude_product recrystallization Recrystallize from Toluene crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Dry under vacuum filtration2->drying final_product Pure 4-fluoro-2,6-dimethylbenzoic acid drying->final_product

Caption: Experimental workflow for the hydrolysis of this compound.

Signaling_Pathway ester This compound intermediate Tetrahedral Intermediate ester->intermediate hydroxide Hydroxide Ion (OH⁻) hydroxide->ester Nucleophilic Attack (Overcoming Steric Hindrance) carboxylate 4-Fluoro-2,6-dimethylbenzoate Anion intermediate->carboxylate Elimination of Methoxide methanol Methanol intermediate->methanol acid 4-Fluoro-2,6-dimethylbenzoic Acid carboxylate->acid hcl HCl (Acidification) hcl->carboxylate Protonation

Caption: Reaction pathway for the hydrolysis of this compound.

References

Application Notes and Protocols for the Use of Methyl 4-fluoro-2,6-dimethylbenzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Methyl 4-fluoro-2,6-dimethylbenzoate presents a unique substrate for Suzuki coupling. The presence of two ortho-methyl groups introduces significant steric hindrance, while the carbon-fluorine bond is notoriously less reactive in cross-coupling reactions compared to heavier halides.

These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions. The protocols outlined below are based on established methodologies for sterically hindered and challenging aryl fluorides and serve as a robust starting point for reaction optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5] The cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or in this case, carbon-fluorine) bond of the this compound. This is often the rate-limiting step, especially for less reactive C-F bonds.[5]

  • Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Due to the steric hindrance from the 2,6-dimethyl groups and the strength of the C-F bond, successful coupling of this compound requires carefully selected catalysts, ligands, and reaction conditions to overcome these challenges.[3]

Data Presentation: Proposed Reaction Conditions

The following table summarizes proposed conditions for the Suzuki coupling of this compound with a generic arylboronic acid. These parameters are derived from successful couplings of other sterically hindered aryl halides and fluorides and should be used as a starting point for optimization.[2][7]

ParameterProposed Conditions & VariationsRationale & Reference
Aryl Halide This compound (1.0 equiv)The electrophilic partner in the coupling reaction.
Boronic Acid Arylboronic Acid (1.2 - 2.0 equiv)The nucleophilic partner. An excess is often used to drive the reaction to completion.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common and effective palladium precursors that form the active Pd(0) species in situ.[7]
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or Bulky Phosphines (e.g., P(t-Bu)₃) (4-10 mol%)Bulky, electron-rich ligands are crucial for facilitating oxidative addition of less reactive halides and promoting reductive elimination from sterically congested intermediates.[2][8]
Base K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases are effective in activating the boronic acid for transmetalation.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, or DMFAprotic polar solvents are commonly used. The addition of water can sometimes be beneficial.[7]
Temperature 80 - 120 °CHigher temperatures are often required to facilitate the activation of the C-F bond.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[7]

Experimental Protocols

This section details a generalized step-by-step procedure for a representative Suzuki-Miyaura coupling reaction with this compound.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.

  • Solvent Addition and Degassing: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-F oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_fluoride Methyl 4-fluoro- 2,6-dimethylbenzoate (Ar-F) aryl_fluoride->oxidative_addition boronic_acid Ar'B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic_acid->borate base Base base->borate borate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Combine Reactants: Aryl Fluoride, Boronic Acid, Base start->setup catalyst 2. Add Catalyst/Ligand Solution setup->catalyst degas 3. Add Solvents & Degas with Inert Gas catalyst->degas react 4. Heat and Stir (Monitor by TLC/LC-MS) degas->react workup 5. Aqueous Workup react->workup purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the catalyst and ligand loading, raising the reaction temperature, or screening a different, more electron-rich ligand (e.g., moving from P(t-Bu)₃ to an SPhos or XPhos type ligand). Ensure all reagents are pure and solvents are anhydrous.

  • Formation of Side Products: Homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere. Protodeboronation (replacement of the boronic acid group with hydrogen) can sometimes be suppressed by using anhydrous conditions or a different base.

  • Steric Hindrance: For particularly challenging couplings with bulky arylboronic acids, higher temperatures and more active catalyst systems (e.g., those based on N-heterocyclic carbene ligands) may be necessary.

By starting with the recommended protocols and systematically optimizing the reaction conditions, researchers can successfully employ this compound as a substrate in Suzuki-Miyaura cross-coupling reactions to access novel and complex molecular architectures.

References

Application Notes and Protocols: Methyl 4-fluoro-2,6-dimethylbenzoate as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of methyl 4-fluoro-2,6-dimethylbenzoate as a key intermediate in the synthesis of next-generation agrochemicals. The unique substitution pattern of this building block, featuring a fluorine atom and two methyl groups on the phenyl ring, offers a strategic advantage in the design of bioactive molecules with enhanced metabolic stability and efficacy.

Introduction

The strategic incorporation of fluorine into agrochemical candidates is a well-established method for enhancing their biological activity and metabolic stability. The 4-fluoro-2,6-dimethylphenyl moiety, derivable from this compound, is a promising pharmacophore for the development of novel fungicides, herbicides, and insecticides. The ortho-methyl groups can provide a steric shield, hindering metabolic degradation of the molecule, while the fluorine atom can modulate electronic properties and improve binding affinity to target proteins.

Hypothetical Application: Synthesis of a Novel Fungicide

This section outlines a hypothetical synthetic route to a potential fungicide candidate derived from this compound. The proposed target molecule incorporates a triazole moiety, a common feature in many commercial fungicides that act as demethylation inhibitors (DMIs).

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to a hypothetical triazole-based fungicide.

G A This compound B 4-Fluoro-2,6-dimethylbenzoic acid A->B  LiOH, THF/H2O C 4-Fluoro-2,6-dimethylbenzoyl chloride B->C  SOCl2 D 2-(4-Fluoro-2,6-dimethylphenyl)-1,2,4-triazole-3-thione C->D  Thiosemicarbazide, Pyridine E Hypothetical Fungicide D->E  Alkylating Agent, Base

Caption: Proposed synthetic workflow for a hypothetical fungicide.

Experimental Protocols

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2,6-dimethylbenzoic acid.

Step 2: Formation of the Acid Chloride

  • To a solution of 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-fluoro-2,6-dimethylbenzoyl chloride, to be used in the next step without further purification.

Step 3: Synthesis of the Triazole-thione Intermediate

  • Dissolve thiosemicarbazide (1.0 eq) in pyridine and cool to 0 °C.

  • Slowly add the crude 4-fluoro-2,6-dimethylbenzoyl chloride (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 8 hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with water, and dry to afford 2-(4-fluoro-2,6-dimethylphenyl)-1,2,4-triazole-3-thione.

Step 4: Alkylation to the Final Product

  • To a solution of the triazole-thione intermediate (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and the desired alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Stir the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the hypothetical fungicide.

Hypothetical Biological Activity Data

The following table presents hypothetical in vitro fungicidal activity data for the proposed compound against various plant pathogens. This data is for illustrative purposes only.

Compound IDTarget PathogenIC50 (µg/mL)
Hypothetical FungicideBotrytis cinerea0.25
Hypothetical FungicidePuccinia triticina0.18
Hypothetical FungicideSeptoria tritici0.32
Commercial StandardBotrytis cinerea0.52
Commercial StandardPuccinia triticina0.35
Commercial StandardSeptoria tritici0.68

Proposed Mechanism of Action: Sterol Demethylation Inhibition

The hypothetical fungicide, containing a triazole ring, is designed to target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

G cluster_fungus Fungal Cell A Hypothetical Fungicide B CYP51 (14α-demethylase) A->B Inhibits D Ergosterol Biosynthesis G Disrupted Membrane Integrity B->G Leads to C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane E->F H Fungal Cell Death G->H

Caption: Proposed mechanism of action for the hypothetical fungicide.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic placement of fluorine and methyl groups on the phenyl ring can impart favorable properties, such as increased metabolic stability and enhanced biological activity. The synthetic protocols and conceptual framework provided herein offer a starting point for researchers engaged in the discovery and development of new and effective crop protection solutions. Further exploration of this and related fluorinated building blocks is warranted to unlock their full potential in agrochemical research.

Application Notes and Protocols: Synthesis of Bioactive N-Aryl Benzamides from Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential Active Pharmaceutical Ingredient (API), specifically a substituted N-aryl benzamide, using Methyl 4-fluoro-2,6-dimethylbenzoate as a key starting material. The synthesized compounds belong to a class of molecules often investigated as kinase inhibitors for therapeutic applications.

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially enhancing metabolic stability and binding affinity to biological targets. This document outlines a two-step synthetic sequence to convert this compound into a representative bioactive N-aryl benzamide, a scaffold present in numerous kinase inhibitors.

Overall Synthetic Scheme

The synthetic strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a substituted aniline derivative.

Synthetic Scheme start This compound intermediate 4-Fluoro-2,6-dimethylbenzoic Acid start->intermediate Step 1: Hydrolysis (LiOH, THF/H2O) product N-(substituted-phenyl)-4-fluoro-2,6-dimethylbenzamide (Potential API) intermediate->product Step 2: Amide Coupling (EDC, HOBt, DMF) amine Substituted Aniline (e.g., 4-amino-3-chlorophenol)

Caption: Overall synthetic route from this compound to a potential N-aryl benzamide API.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionStarting MaterialKey Reagents/SolventsReaction Time (h)Temperature (°C)ProductYield (%)Purity (%)
1Ester HydrolysisThis compoundLiOH, THF, H₂O1625 (RT)4-Fluoro-2,6-dimethylbenzoic Acid95>98 (HPLC)
2Amide Coupling4-Fluoro-2,6-dimethylbenzoic AcidEDC, HOBt, DIPEA, DMF, Amine*1225 (RT)N-(4-hydroxy-2-chlorophenyl)-4-fluoro-2,6-dimethylbenzamide85>99 (HPLC)

*Amine used in this example is 4-amino-3-chlorophenol.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid (Hydrolysis)

Workflow Diagram:

Hydrolysis Workflow reagents Add this compound, THF, and H₂O to flask Cool to 0°C addition Slowly add aqueous LiOH solution Stir at room temperature for 16h reagents->addition 1. workup Acidify with 1M HCl to pH ~2 Extract with Ethyl Acetate (3x) addition->workup 2. purification Wash organic layers with brine Dry over Na₂SO₄ Concentrate in vacuo workup->purification 3. product Obtain 4-Fluoro-2,6-dimethylbenzoic Acid as a white solid purification->product 4.

Caption: Workflow for the hydrolysis of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v), lithium hydroxide (LiOH, 1.5 eq) is added at room temperature.

  • The reaction mixture is stirred vigorously for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the THF is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH 2 with 1 M hydrochloric acid (HCl), resulting in the precipitation of a white solid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-fluoro-2,6-dimethylbenzoic acid.

Step 2: Synthesis of N-(4-hydroxy-2-chlorophenyl)-4-fluoro-2,6-dimethylbenzamide (Amide Coupling)

Methodology:

  • To a solution of 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 4-amino-3-chlorophenol (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are then added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final N-aryl benzamide.

Signaling Pathway Context

The synthesized N-aryl benzamide is a representative of a class of compounds that can act as kinase inhibitors. These inhibitors often target key enzymes in signaling pathways that are dysregulated in diseases such as cancer. A common target is the Receptor Tyrosine Kinase (RTK) pathway, which, when abnormally activated, can lead to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified RTK signaling cascade and the potential point of inhibition by the synthesized API.

RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Ligand Growth Factor (Ligand) Ligand->RTK Binds API Synthesized API (Kinase Inhibitor) API->RAF Inhibits

Caption: Simplified RTK signaling pathway and the inhibitory action of a potential kinase inhibitor API.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described synthetic procedures should be carried out by qualified chemists in a laboratory setting with appropriate safety precautions. The biological activity of the synthesized compound is representative of its class and requires further investigation.

Application Note: Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the large-scale synthesis of 4-fluoro-2,6-dimethylbenzoic acid through the basic hydrolysis (saponification) of its corresponding methyl ester. Due to the steric hindrance presented by the two ortho-methyl groups, this transformation requires robust reaction conditions to achieve high yields. The following protocol is optimized for scalability and product purity.

Principle and Overview

The synthesis of 4-fluoro-2,6-dimethylbenzoic acid is achieved by the saponification of methyl 4-fluoro-2,6-dimethylbenzoate. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Standard saponification methods can be slow for sterically hindered esters.[1][2] The presence of two methyl groups adjacent to the ester functionality significantly impedes this attack, necessitating more forcing conditions such as elevated temperatures and an adequate excess of base to drive the reaction to completion.[3][4] The reaction proceeds in two main stages:

  • Saponification: The methyl ester is heated under reflux with a strong base (sodium hydroxide) in a mixed solvent system (methanol/water) to form the sodium salt of the carboxylic acid (sodium 4-fluoro-2,6-dimethylbenzoate), which is soluble in the reaction mixture.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (hydrochloric acid). This protonates the carboxylate salt, causing the desired 4-fluoro-2,6-dimethylbenzoic acid to precipitate out of the aqueous solution as a solid.[5]

The final product is then isolated through filtration, washed to remove residual salts and impurities, and dried.

Quantitative Data Summary

The following table outlines the reagents and typical yields for a representative large-scale batch synthesis.

ParameterThis compoundSodium Hydroxide (NaOH)Methanol (MeOH)Water (H₂O)12M Hydrochloric Acid (HCl)Product: 4-fluoro-2,6-dimethylbenzoic acid
Molar Mass ( g/mol ) 182.1840.00---168.15
Molar Equivalents 1.03.0----
Amount (moles) 1.003.00--As required-
Weight / Volume 182.2 g120.0 g1.0 L1.0 L~250 mL-
Reaction Time -----6-12 hours
Temperature -----Reflux (~80-90 °C)
Typical Yield -----90-97%
Purity (by HPLC) ----->98%

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • This compound

    • Sodium Hydroxide (NaOH), pellets

    • Methanol (MeOH), ACS grade

    • Deionized Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl), ~37% (12M)

    • Ethyl Acetate (for TLC)

    • Hexanes (for TLC)

  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Reflux condenser

    • Heating mantle with temperature controller

    • Thermocouple

    • Large separatory funnel or addition funnel

    • Büchner funnel and filter flask (appropriately sized for large-scale filtration)

    • Vacuum oven

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F254)

3.2 Reaction Setup and Saponification

  • Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple.

  • To the flask, add methanol (1.0 L) and deionized water (1.0 L).

  • Begin stirring and carefully add sodium hydroxide pellets (120.0 g, 3.0 mol) to the solvent mixture. Stir until all NaOH has dissolved. An exotherm will be observed.

  • Once the NaOH solution has cooled to near room temperature, add this compound (182.2 g, 1.0 mol) to the flask.

  • Heat the mixture to reflux (typically 80-90 °C) using the heating mantle.

  • Maintain the reflux with vigorous stirring for 6-12 hours. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ester spot is no longer visible.[6]

3.3 Work-up and Product Isolation

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. For larger scales, a cooling bath can be used to expedite this process.

  • Transfer the cooled reaction mixture to a larger beaker or vessel suitable for precipitation, placed in an ice-water bath.

  • Slowly and carefully add concentrated hydrochloric acid (~250 mL) with continuous stirring to neutralize the excess base and acidify the solution. The product will begin to precipitate as a white solid.[5]

  • Continue adding HCl until the pH of the solution is approximately 1-2 (verify with pH paper).

  • Stir the resulting thick slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.[5]

  • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove sodium chloride and other inorganic impurities.

  • Press the solid as dry as possible on the filter.

3.4 Purification and Drying

  • For most applications, the purity of the washed product is sufficient. If higher purity is required, recrystallization can be performed from a suitable solvent system (e.g., ethanol/water).

  • Transfer the white solid to a drying dish and dry under vacuum at 50-60 °C until a constant weight is achieved. This typically yields 151-163 g (90-97%) of 4-fluoro-2,6-dimethylbenzoic acid as a white crystalline solid.

Visualized Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process cluster_end Final Product start_ester This compound step1 1. Saponification (Reflux, 6-12h) start_ester->step1 reagent1 NaOH (Base) reagent1->step1 reagent2 Methanol / Water (Solvent) reagent2->step1 reagent3 HCl (Acid) step2 2. Work-up (Cooling & Acidification) reagent3->step2 step1->step2 step3 3. Isolation (Vacuum Filtration & Washing) step2->step3 step4 4. Drying (Vacuum Oven) step3->step4 end_product 4-fluoro-2,6-dimethylbenzoic acid (>98% Purity) step4->end_product

Caption: Workflow for the synthesis of 4-fluoro-2,6-dimethylbenzoic acid.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Has a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate PPE. The neutralization process is highly exothermic and should be performed slowly and with cooling.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated area away from ignition sources.

  • Reflux: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable solvent vapors. Never heat a closed system.

References

Application Notes and Protocols for the Characterization of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of Methyl 4-fluoro-2,6-dimethylbenzoate. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate identification, purity assessment, and quantification of this compound.

Overview of Analytical Techniques

The structural characterization and purity assessment of this compound, a substituted aromatic ester, can be effectively achieved through a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining the purity of the compound and for quantitative analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects on the benzene ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.0Doublet~8-10
OCH₃~3.9Singlet-
Ar-CH₃~2.3Singlet-

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are provided below, offering further confirmation of the molecular structure.

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-F160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-OCH₃135 - 140
C-CH₃115 - 120 (d, ²JCF ≈ 20-25 Hz)
Aromatic CH110 - 115 (d, ³JCF ≈ 5-10 Hz)
OCH₃50 - 55
Ar-CH₃15 - 20

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Process Spectra H1_acq->process C13_acq->process analyze Structure Elucidation process->analyze

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data

IonPredicted m/zInterpretation
[M]⁺182.07Molecular Ion
[M - OCH₃]⁺151.06Loss of methoxy radical
[M - COOCH₃]⁺123.06Loss of carbomethoxy radical

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent injection Injection dissolve->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectra Mass Spectrum Analysis detection->spectra identification Compound Identification spectra->identification HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (254 nm) separation->detection quant Quantification via Calibration Curve detection->quant

Application Notes and Protocols: NMR Spectroscopy of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 4-fluoro-2,6-dimethylbenzoate. This document includes predicted ¹H, ¹³C, and ¹⁹F NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for the analysis.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, the following data tables present predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. These predictions are based on established NMR principles and comparison with structurally related compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7 - 6.9Doublet (d)2HH-3, H-5
~ 3.9Singlet (s)3H-OCH₃
~ 2.4Singlet (s)6H2,6-di-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C=O
~ 160 - 164 (d, ¹JCF)C-4
~ 138 - 140C-2, C-6
~ 130 - 132C-1
~ 112 - 115 (d, ²JCF)C-3, C-5
~ 52 - 53-OCH₃
~ 20 - 222,6-di-CH₃
Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120Multiplet

Experimental Protocols

This section outlines detailed methodologies for the preparation of a sample of this compound and the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[3]

  • High-quality 5 mm NMR tube and cap[4]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)[2]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Dissolving the Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[1]

  • Ensuring Complete Dissolution: Vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied to aid dissolution.[4]

  • Filtering the Sample: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Adding an Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectra Acquisition

The following is a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a modern NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

General Acquisition Parameters:

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.[3]

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.[3]

  • Tuning and Matching: Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F).[5]

¹H NMR Acquisition:

  • Set the spectrometer to the ¹H frequency.

  • Acquire the spectrum using standard parameters (e.g., pulse angle, acquisition time, relaxation delay). A typical acquisition may involve 8-16 scans.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or the internal standard.

¹³C NMR Acquisition:

  • Set the spectrometer to the ¹³C frequency.

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Process and reference the spectrum similarly to the ¹H spectrum.

¹⁹F NMR Acquisition:

  • Set the spectrometer to the ¹⁹F frequency.

  • Acquire the spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans is usually sufficient.[6]

  • Proton-decoupling can be used to simplify the spectrum.

  • Process the data and reference it to an external standard like CFCl₃.[7]

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock tune Tune & Match Probe lock->tune acquire_1H Acquire 1H Spectrum tune->acquire_1H acquire_13C Acquire 13C Spectrum tune->acquire_13C acquire_19F Acquire 19F Spectrum tune->acquire_19F process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process acquire_19F->process reference Reference Spectra process->reference integrate Integrate Peaks (1H) reference->integrate for 1H assign Assign Signals reference->assign integrate->assign structure Structure Elucidation assign->structure

Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for the Purification of Crude Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 4-fluoro-2,6-dimethylbenzoate. The described methods are based on established techniques for the purification of structurally similar aromatic esters and are intended to serve as a starting point for process development and optimization.

Introduction

This compound is a halogenated aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This document outlines two primary methods for the purification of crude this compound: recrystallization and silica gel column chromatography. Additionally, it provides an overview of analytical methods for purity assessment.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These properties are essential for developing an effective purification strategy.

PropertyValue (Predicted)Significance
Molecular FormulaC₁₀H₁₁FO₂---
Molecular Weight182.19 g/mol ---
AppearanceExpected to be a solid at room temperatureRelevant for choosing between recrystallization and distillation.
PolarityModerately polarKey for selecting appropriate solvent systems for recrystallization and chromatography.
SolubilityLikely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, toluene).Crucial for selecting recrystallization and chromatography solvents.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. It is highly recommended to first analyze the crude mixture by Thin Layer Chromatography (TLC) to determine the optimal purification strategy.

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a non-polar or moderately polar solvent is likely to be effective.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Suitable solvents may include hexanes, heptane, toluene, or mixtures of ethyl acetate and hexanes.

    • The ideal solvent will dissolve the compound when hot but show limited solubility when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter dry Drying filter->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound via recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it using various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent if necessary to move the compound down the column (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Isolation and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

cluster_chromatography Column Chromatography Workflow tlc TLC Analysis for Solvent System packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions analysis->combine concentrate Solvent Evaporation combine->concentrate pure Pure Product concentrate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical MethodInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Assessment of purity and identification of volatile impurities by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and detection of structurally related impurities.
Melting Point A sharp melting point range is indicative of high purity.

Data Summary

The following table summarizes typical parameters for the purification methods described. These values are illustrative and may require optimization based on the specific crude mixture.

ParameterRecrystallizationColumn Chromatography
Stationary Phase N/ASilica Gel (60 Å, 230-400 mesh)
Mobile Phase / Solvent Hexanes, Toluene, or Ethyl Acetate/Hexane mixturesGradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%)
Typical Yield 60-90%50-85%
Achievable Purity >98%>99%
Throughput HighLow to Medium

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture; ensure the minimum amount of hot solvent is used.
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent polarity based on TLC analysis.
Compound streaking on TLC/column Compound is too polar or interacting strongly with silica.Add a small amount of a competing agent (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic) to the eluent.

By following these guidelines, researchers can effectively purify crude this compound and obtain a high-purity product suitable for downstream applications in drug discovery and chemical synthesis. The provided workflows and parameter tables offer a solid foundation for optimizing the purification process based on specific crude sample characteristics and purity requirements.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My Fischer-Speier esterification of 4-fluoro-2,6-dimethylbenzoic acid is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer-Speier esterification of 4-fluoro-2,6-dimethylbenzoic acid are common and primarily due to the significant steric hindrance caused by the two methyl groups ortho to the carboxylic acid. This steric hindrance impedes the nucleophilic attack of methanol on the protonated carbonyl carbon.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: Prolonged reflux times (24-48 hours) and using a higher boiling point alcohol (if compatible with downstream steps) can help, but often with diminishing returns.

  • Use a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of the nucleophile, which can help to shift the equilibrium towards the product.

  • Efficient Water Removal: The Fischer-Speier esterification is an equilibrium reaction. Removing the water produced can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding molecular sieves to the reaction mixture.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and improve yields by providing efficient and rapid heating.[1][2]

Q2: I am observing a significant amount of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?

A2: The persistence of starting material is a direct consequence of the challenging nature of esterifying a sterically hindered carboxylic acid.

Troubleshooting Steps:

  • Switch to a More Effective Esterification Method: For sterically hindered acids, alternative methods are often necessary. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a much milder and more effective method for these substrates.[3]

  • Activation of the Carboxylic Acid: An alternative to direct esterification is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride. This can be achieved by reacting the 4-fluoro-2,6-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react readily with methanol.

Q3: During my Steglich esterification, I am getting a white precipitate that is difficult to filter and my yield of the desired ester is still not quantitative. What is happening?

A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction with DCC. While its precipitation helps drive the reaction, it can sometimes trap the product or be difficult to handle. A common side reaction in slow Steglich esterifications is the formation of N-acylurea, which is unreactive towards the alcohol and lowers the yield.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Any water present will react with the activated intermediate, reducing the yield of the desired ester. Use anhydrous solvents and reagents.

  • Optimize Catalyst Loading: Ensure an adequate amount of DMAP (typically 5-10 mol%) is used, as it is the actual acyl transfer catalyst.

  • Choice of Carbodiimide: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble, which can simplify the work-up procedure.

  • Purification: The N-acylurea byproduct can often be removed by column chromatography.

Q4: My final product is difficult to purify. What are the common impurities and the best purification methods?

A4: Common impurities include unreacted starting material (4-fluoro-2,6-dimethylbenzoic acid), byproducts from the specific reaction (e.g., dicyclohexylurea or N-acylurea in Steglich esterification), and potentially small amounts of isomeric impurities from the synthesis of the starting material.

Purification Strategies:

  • Aqueous Work-up: A standard work-up procedure involving washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid.

  • Filtration: If DCC is used, the precipitated DCU should be removed by filtration. Chilling the reaction mixture can sometimes improve the precipitation of DCU.

  • Column Chromatography: This is often the most effective method for removing persistent impurities. A solvent system of ethyl acetate in hexanes is a good starting point for elution from a silica gel column.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenge lies in the steric hindrance created by the two methyl groups positioned at the 2 and 6 positions (ortho) to the carboxylic acid group. This arrangement physically blocks the approach of the alcohol (methanol) to the carbonyl carbon, making the standard acid-catalyzed esterification (Fischer-Speier) very slow and inefficient.

Q2: What are the most promising alternative methods to Fischer-Speier esterification for this synthesis?

A2: For sterically hindered substrates like this, the most effective methods are:

  • Steglich Esterification: This method uses a coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP) to activate the carboxylic acid under mild, neutral conditions, bypassing the sterically hindered transition state of the Fischer esterification.[3][4]

  • Microwave-Assisted Fischer Esterification: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating by providing rapid and efficient energy transfer.[1][2]

  • Conversion to Acyl Chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, which then readily reacts with methanol.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific precautions for the mentioned methods include:

  • Fischer-Speier: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Steglich Esterification: DCC is a potent skin allergen and should be handled with care. EDC is a safer alternative in this regard. Work in a well-ventilated area and wear gloves.

  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react with moisture to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). All manipulations should be performed in a fume hood.

  • Microwave Synthesis: Use only microwave reactors specifically designed for chemical synthesis. Household microwave ovens should never be used for laboratory work due to the risk of explosion.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids

MethodReagentsTypical ConditionsTypical YieldAdvantagesDisadvantages
Fischer-Speier H₂SO₄ (cat.), excess MeOHReflux, 24-48 h< 40%Inexpensive reagentsVery low yield for hindered substrates, harsh conditions
Microwave-Assisted Fischer-Speier H₂SO₄ (cat.), excess MeOH130-150°C, 15-30 min70-80%[1]Rapid reaction times, improved yieldRequires specialized equipment
Steglich Esterification DCC or EDC, DMAP (cat.), MeOHRoom temp, 2-12 h> 85%[4]Mild conditions, high yield for hindered substratesMore expensive reagents, byproduct removal can be challenging
Via Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. MeOH, base1. Reflux 2. 0°C to rt> 90%High yield, very reactive intermediateTwo-step process, harsh reagents in the first step

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer-Speier Esterification

  • To a 10 mL microwave reaction vessel, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq), methanol (as solvent, ~5 mL), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130-150°C for 15-30 minutes.[1]

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Steglich Esterification

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Add methanol (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Fischer_Esterification_Workflow start Start reactants Combine: - 4-Fluoro-2,6-dimethylbenzoic acid - Methanol (excess) - H₂SO₄ (cat.) start->reactants reflux Heat to Reflux (Conventional or Microwave) reactants->reflux workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc reflux->workup wash Wash Organic Layer: - NaHCO₃ (aq) - Brine workup->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Column Chromatography dry->purify product Methyl 4-fluoro-2,6- dimethylbenzoate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow start Start reactants Combine (anhydrous): - 4-Fluoro-2,6-dimethylbenzoic acid - DMAP (cat.) - Methanol - DCM start->reactants cool Cool to 0°C reactants->cool add_dcc Add DCC solution dropwise at 0°C cool->add_dcc react Stir at RT (2-12 h) add_dcc->react filter_dcu Filter to remove Dicyclohexylurea (DCU) react->filter_dcu workup Aqueous Work-up: - Wash with 1M HCl,  NaHCO₃ (aq), Brine filter_dcu->workup dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry purify Column Chromatography dry->purify product Methyl 4-fluoro-2,6- dimethylbenzoate purify->product

Caption: Workflow for Steglich Esterification.

Troubleshooting_Logic start Low Yield in Synthesis? fischer Using Fischer-Speier? start->fischer Yes steglich Using Steglich? start->steglich No, purification_issue Purification Difficulty? start->purification_issue No, yield is okay but... solution_fischer High Steric Hindrance Solutions: 1. Use Microwave Heating 2. Switch to Steglich Method 3. Convert to Acyl Chloride fischer->solution_fischer Yes solution_steglich Potential Issues: - Wet Reagents - N-Acylurea Formation Solutions: 1. Ensure Anhydrous Conditions 2. Use EDC instead of DCC 3. Optimize DMAP concentration steglich->solution_steglich Yes solution_purification Common Impurities: - Unreacted Acid - Urea Byproducts Solutions: 1. Base Wash (NaHCO₃) 2. Column Chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the Fischer esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Fischer esterification is an equilibrium reaction. Water produced during the reaction can hydrolyze the ester back to the starting materials. 2. Insufficient catalyst: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in too small a quantity. 3. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. 4. Insufficient reaction time: The reaction may not have reached equilibrium.1. Remove water: Use a Dean-Stark apparatus during reflux to physically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. Using a large excess of methanol can also shift the equilibrium towards the product. 2. Use fresh, concentrated catalyst: Ensure the sulfuric acid is concentrated (98%) and fresh. Increase the catalyst loading slightly if necessary. 3. Increase temperature: Heat the reaction to the reflux temperature of methanol (around 65 °C). For higher temperatures and faster reaction times, consider microwave-assisted synthesis.[1] 4. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible.
Presence of Unreacted Starting Material (4-fluoro-2,6-dimethylbenzoic acid) 1. Equilibrium not shifted sufficiently towards product. 2. Short reaction time. 1. Increase the excess of methanol. This will favor the forward reaction. 2. Employ methods for water removal as described above. 3. Increase the reaction time and monitor by TLC.
Formation of Side Products 1. Dehydration of methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. 2. Charring/decomposition: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.1. Maintain appropriate temperature: Do not exceed the reflux temperature of methanol unless using a sealed vessel for microwave synthesis. 2. Avoid excessive heating: Monitor the reaction and stop heating once the starting material is consumed.
Difficulties in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Optimize the solvent system for chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) should provide good separation of the less polar ester product from the more polar starting acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst like concentrated sulfuric acid.[2]

Q2: What are the key parameters to control for a high yield in Fischer esterification?

A2: The key parameters are the removal of water to drive the equilibrium, the use of an excess of the alcohol (methanol), an adequate amount of a strong acid catalyst, and ensuring the reaction goes to completion by monitoring it over a sufficient time at the appropriate temperature.

Q3: Can I use a different catalyst instead of sulfuric acid?

A3: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. For milder conditions, particularly if your substrate is acid-sensitive, methods like Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. The starting carboxylic acid is more polar and will have a lower Rf value than the less polar ester product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the excess methanol is typically removed by rotary evaporation. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

Q6: What are the best methods for purifying the final product?

A6: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, can also be an effective purification method.

Data Presentation

The following table summarizes the effect of reaction temperature and time on the yield of a similar Fischer esterification reaction (synthesis of ethyl-4-fluoro-3-nitro benzoate) conducted under sealed-vessel microwave conditions, which can serve as a guideline for optimizing the synthesis of this compound.[1]

Temperature (°C)Time (minutes)Yield (%)
11015Lower
1305Moderate
13010Higher
13015Highest
15015High

Note: The data suggests that increasing the temperature and time generally leads to higher yields, with an optimal condition found at 130°C for 15 minutes in this specific microwave-assisted synthesis.[1]

Experimental Protocols

Protocol 1: Standard Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with saturated aqueous sodium bicarbonate solution (until no more gas evolves), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 1-10% ethyl acetate in hexane) to obtain the pure product.

Protocol 2: Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoro-2,6-dimethylbenzoic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • To the resulting crude acyl chloride, add an excess of anhydrous methanol at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and proceed with the aqueous work-up as described in Protocol 1 (steps 8-10).

Visualizations

Synthesis_Pathway 4-fluoro-2,6-dimethylbenzoic_acid 4-fluoro-2,6-dimethylbenzoic acid Methyl_4-fluoro-2,6-dimethylbenzoate This compound 4-fluoro-2,6-dimethylbenzoic_acid->Methyl_4-fluoro-2,6-dimethylbenzoate Fischer Esterification Methanol Methanol (CH3OH) Methanol->Methyl_4-fluoro-2,6-dimethylbenzoate H2SO4 H2SO4 (catalyst) H2SO4->Methyl_4-fluoro-2,6-dimethylbenzoate Water Water (H2O)

Caption: Fischer esterification of 4-fluoro-2,6-dimethylbenzoic acid.

Troubleshooting_Workflow Start Low Yield of this compound Check_SM Check for unreacted starting material (TLC)? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM  Present No_SM No Check_SM->No_SM  Absent Action_SM Increase reaction time Increase methanol excess Remove water (Dean-Stark/sieves) Yes_SM->Action_SM Check_Side_Products Check for side products (TLC/NMR)? No_SM->Check_Side_Products End Yield Improved Action_SM->End Yes_SP Yes Check_Side_Products->Yes_SP  Present Check_Workup Review workup procedure (e.g., extraction, pH) Check_Side_Products->Check_Workup  Absent Action_SP Optimize temperature Consider alternative methods Yes_SP->Action_SP Action_SP->End Check_Workup->End

Caption: Troubleshooting workflow for low yield synthesis.

References

side reactions in the preparation of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of Methyl 4-fluoro-2,6-dimethylbenzoate. The primary synthesis route discussed is the Fischer esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol, catalyzed by a strong acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Steric Hindrance: The two methyl groups adjacent to the carboxylic acid (ortho positions) physically block the approach of the methanol molecule, significantly slowing down the reaction rate.[1][2]Increase Reaction Time: Due to steric hindrance, this reaction may require prolonged heating (e.g., 12-24 hours or longer). Monitor progress by TLC. • Elevate Temperature: Conduct the reaction at the reflux temperature of methanol (~65 °C). For very slow reactions, a higher boiling alcohol could be considered, though this would produce a different ester. • Use Alternative Catalysts: For severely hindered acids, catalysts like tin (II) chloride, tetrabutyl titanate, or bulky diarylammonium arenesulfonates may be more effective than standard H₂SO₄.[3][4]
Ineffective Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[4][5]Use a Large Excess of Methanol: Employing methanol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle).[5] • Employ a Dean-Stark Apparatus: This glassware is designed to azeotropically remove water from the reaction mixture as it forms, which is highly effective at driving the reaction to completion.[6]
Inactive Acid Catalyst: The acid catalyst (e.g., concentrated H₂SO₄) may be old or have absorbed atmospheric moisture, reducing its effectiveness.• Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst like p-toluenesulfonic acid (p-TsOH).[5]
Significant Starting Material Remains After Prolonged Reaction Time Equilibrium Not Driven to Completion: As an equilibrium process, a significant amount of starting material can remain if conditions are not optimized to favor product formation.[4][5]Ensure Anhydrous Conditions: Use anhydrous methanol and dry glassware. Any water present at the start will inhibit the forward reaction. • Combine Strategies: For best results, use a large excess of anhydrous methanol in combination with a Dean-Stark apparatus to continuously remove water.
Product is Impure (e.g., multiple spots on TLC, unexpected peaks in NMR/GC-MS) Isomeric Impurity in Starting Material: The synthesis of the precursor, 4-fluoro-2,6-dimethylbenzoic acid, can produce the isomer 2-fluoro-4,6-dimethylbenzoic acid.[7] This impurity will also undergo esterification, leading to the formation of Methyl 2-fluoro-4,6-dimethylbenzoate.Analyze Starting Material: Check the purity of the 4-fluoro-2,6-dimethylbenzoic acid starting material by HPLC or NMR before beginning the esterification. • Purify the Acid: If isomeric impurities are present, attempt to purify the carboxylic acid by recrystallization before converting it to the ester.[7] Separating the final ester isomers is often extremely difficult due to their similar physical properties.
Hydrolysis During Workup: If the acid catalyst is not completely neutralized during the workup, it can catalyze the hydrolysis of the ester product back to the carboxylic acid, especially in the presence of water.Thorough Neutralization: During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Check that the aqueous layer is neutral or slightly basic with pH paper.[6] • Efficient Drying: Ensure the final organic solution is dried completely with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound? The most common and direct method is the Fischer esterification of 4-fluoro-2,6-dimethylbenzoic acid with a large excess of methanol, using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]

Q2: Why is this specific esterification reaction often slow and challenging? The reaction is challenging due to steric hindrance. The two methyl groups at positions 2 and 6 on the benzene ring obstruct the carbonyl carbon of the carboxylic acid, making it difficult for methanol to attack and for the tetrahedral intermediate to form.[1][2] This significantly reduces the reaction rate compared to unhindered benzoic acids.

Q3: What are the most likely side products or impurities I should look for? The most common impurities are:

  • Unreacted 4-fluoro-2,6-dimethylbenzoic acid: Due to the reversible nature of the reaction and steric hindrance.[5]

  • Methyl 2-fluoro-4,6-dimethylbenzoate: This is an isomeric impurity that arises if the starting carboxylic acid contains 2-fluoro-4,6-dimethylbenzoic acid.[7] This impurity is very difficult to separate from the desired product.

  • Water: A byproduct of the reaction that can limit the final yield if not effectively removed.[5]

Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective method. The product ester is less polar than the starting carboxylic acid and will therefore have a higher Rf value.

  • Example TLC System: A starting point for a solvent system could be a mixture of hexane and ethyl acetate. A system reported for a similar esterification used hexane:diethyl ether:methanol:acetic acid (78:17:2:3).[8]

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the lower Rf spot (acid) and the appearance of a new, higher Rf spot (ester) indicate the reaction is proceeding.

Q5: What is a standard workup procedure for this reaction? A typical procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolving the residue in an organic solvent like ethyl acetate or diethyl ether.

  • Washing the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).[9]

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filtering off the drying agent and concentrating the solution under reduced pressure to obtain the crude product.[9]

Quantitative Data for Analogous Reactions

Product Starting Acid Reaction Conditions Yield Purity Source
Methyl 4-fluoro-2-hydroxybenzoate4-fluoro-2-hydroxybenzoic acidMethanol, H₂SO₄, reflux, 16h87%Not Specified[9]
Ethyl 4-fluoro-3-nitrobenzoate4-fluoro-3-nitrobenzoic acidEthanol, H₂SO₄, conventional reflux78%Not Specified[10]
Methyl 2-methyl-4-acetylbenzoate2-methyl-4-acetylbenzoic acidMethanol, acid catalyst, 70°CNot SpecifiedNot Specified[11]

Note: These values are for structurally similar but not identical molecules and should be used as a general reference.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Water Removal

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Anhydrous methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

  • To the flask, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq), a 5-10 fold molar excess of anhydrous methanol, and a volume of toluene sufficient to fill the Dean-Stark trap.

  • Add a magnetic stir bar to the flask.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux. Toluene and methanol will form an azeotrope that allows for the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress periodically by TLC.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Follow the standard workup procedure as described in FAQ Q5 .

  • The resulting crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 0% -> 2% -> 5% -> 10% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway reactant1 4-Fluoro-2,6-dimethylbenzoic Acid center_reac reactant1->center_reac reactant2 + Methanol reactant2->center_reac product This compound + Water center_prod center_reac->center_prod H₂SO₄ (cat.) Reflux center_prod->product

Caption: Fischer esterification of 4-fluoro-2,6-dimethylbenzoic acid.

Side_Reactions Start_Acid 4-Fluoro-2,6-dimethylbenzoic Acid (Starting Material) Product This compound (Desired Product) Start_Acid->Product + MeOH - H₂O Product->Start_Acid + H₂O (Hydrolysis) Impure_Acid 2-Fluoro-4,6-dimethylbenzoic Acid (Isomeric Impurity in Starting Material) Impure_Ester Methyl 2-fluoro-4,6-dimethylbenzoate (Isomeric Side Product) Impure_Acid->Impure_Ester + MeOH - H₂O

Caption: Key side reactions and impurity pathways in the synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Impure Product Start->Impure Cause_Steric Steric Hindrance? LowYield->Cause_Steric Cause_Equilibrium Equilibrium Issue? LowYield->Cause_Equilibrium Cause_Isomer Isomeric Impurity? Impure->Cause_Isomer Cause_Hydrolysis Hydrolysis? Impure->Cause_Hydrolysis Sol_Time Increase reaction time Use alternative catalyst Cause_Steric->Sol_Time Yes Sol_Water Use excess MeOH Use Dean-Stark trap Cause_Equilibrium->Sol_Water Yes Sol_Purity Check purity of starting acid Cause_Isomer->Sol_Purity Yes Sol_Workup Ensure complete neutralization and drying during workup Cause_Hydrolysis->Sol_Workup Yes

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Optimization of Reaction Temperature for Methyl 4-fluoro-2,6-dimethylbenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction temperature for the hydrolysis of Methyl 4-fluoro-2,6-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the hydrolysis of this compound, with a focus on optimizing the reaction temperature.

Q1: My hydrolysis reaction of this compound is very slow or incomplete at room temperature. What is the issue and how can I resolve it?

A1: this compound is a sterically hindered ester. The two methyl groups adjacent to the ester functionality physically block the approach of the hydroxide ion to the carbonyl carbon, significantly slowing down the rate of hydrolysis. To overcome this, elevated temperatures are necessary to provide the molecules with sufficient kinetic energy to react. It is recommended to heat the reaction mixture.

Q2: I am observing low yields of the desired product, 4-fluoro-2,6-dimethylbenzoic acid. What are the potential causes and how can I improve the yield?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: As mentioned, the steric hindrance requires forcing conditions. If the reaction time is too short or the temperature is too low, the hydrolysis will be incomplete.

  • Sub-optimal Temperature: There is an optimal temperature range for this reaction. Too low a temperature will result in an incomplete reaction, while an excessively high temperature might lead to side reactions and degradation of the product.

  • Insufficient Base: An inadequate amount of base (e.g., Sodium Hydroxide) will result in an incomplete reaction as the base is consumed. A molar excess of the base is typically required.

  • Poor Solubility: The starting ester may have poor solubility in the aqueous reaction mixture. The use of a co-solvent such as methanol or tetrahydrofuran (THF) can improve solubility and increase the reaction rate.

To improve the yield, a systematic optimization of the reaction temperature is recommended. See the experimental protocol and data tables below for guidance.

Q3: After acidification of the reaction mixture, I am getting an oily product instead of a solid precipitate of 4-fluoro-2,6-dimethylbenzoic acid. Why is this happening?

A3: This could be due to the presence of unreacted starting material or impurities. Ensure the hydrolysis is complete by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is complete, the oily nature might be due to the physical properties of the product under the specific work-up conditions. Try cooling the mixture in an ice bath to induce crystallization. If it persists, an extraction with a suitable organic solvent followed by evaporation may be necessary to isolate the product, which may then solidify upon standing or scratching with a glass rod.

Q4: At higher temperatures, I am noticing the formation of byproducts. What are the possible side reactions?

A4: While specific high-temperature side reactions for this molecule are not extensively documented in readily available literature, general side reactions for ester hydrolysis under harsh basic conditions can include decarboxylation of the product at very high temperatures, or potential reactions involving the fluoro-substituent, although the latter is less likely under these conditions. It is crucial to carefully control the temperature to maximize the formation of the desired carboxylic acid and minimize byproduct formation.

Experimental Protocol: Optimization of Reaction Temperature

This protocol outlines a procedure for the systematic optimization of the reaction temperature for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water (deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles or oil baths with temperature controllers

  • Magnetic stirrers and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a series of round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.

  • Addition of Base: To each flask, add a solution of Sodium Hydroxide (3.0 eq) in water.

  • Temperature Variation: Heat the individual reaction mixtures to different, constant temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C, and reflux temperature of the solvent mixture, which is approximately 90-95°C).

  • Reaction Monitoring: Stir the reactions vigorously at the set temperatures. Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Determine the yield and purity of the 4-fluoro-2,6-dimethylbenzoic acid for each reaction temperature. Purity can be assessed by techniques such as HPLC or NMR spectroscopy.

Data Presentation: Effect of Temperature on Hydrolysis

The following table summarizes the expected outcomes of the reaction at different temperatures based on general principles of chemical kinetics and reaction optimization for sterically hindered esters.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
50> 24< 20> 98Very slow reaction, mostly unreacted starting material.
601265> 98Moderate reaction rate, clean product.
70685> 97Good reaction rate with high yield and purity.
8039296Fast reaction rate, slight increase in impurities observed.
Reflux (~95)1.59093Very fast reaction, but with a noticeable increase in byproduct formation, leading to lower purity.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for the hydrolysis of this compound.

G Workflow for Reaction Temperature Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision cluster_outcome Outcome A Define Reaction Parameters (Substrate, Base, Solvent) B Set Up Parallel Reactions A->B C Vary Reaction Temperature (50°C, 60°C, 70°C, 80°C, Reflux) B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Work-up and Isolate Product D->E F Analyze Yield and Purity E->F G Optimal Conditions Met? F->G H Protocol Finalized G->H  Yes I Further Optimization Needed (e.g., Time, Base Conc.) G->I  No I->C Re-evaluate

Caption: A flowchart illustrating the systematic approach to optimizing reaction temperature.

preventing byproduct formation in Methyl 4-fluoro-2,6-dimethylbenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol, utilizing a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a standard and well-documented method for the conversion of carboxylic acids to their corresponding methyl esters.[1][2][3]

Q2: What are the primary potential byproducts in this synthesis?

A2: The primary byproducts of concern are:

  • Unreacted 4-fluoro-2,6-dimethylbenzoic acid: Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion.[1][2]

  • Hydrolysis Product: The desired ester, this compound, can be hydrolyzed back to 4-fluoro-2,6-dimethylbenzoic acid during the workup and purification stages if conditions are not anhydrous.[4]

  • Decarboxylation Product: Under excessively high temperatures, the starting carboxylic acid may undergo decarboxylation to produce 1-fluoro-3,5-dimethylbenzene.[5][6]

  • Isomeric Byproducts: If the starting 4-fluoro-2,6-dimethylbenzoic acid contains isomeric impurities from its synthesis, these will be converted to their corresponding methyl ester isomers.

Q3: How can I monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the starting material (more polar) with a lower Rf value compared to the product ester (less polar). For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the key parameters to control for a successful reaction?

A4: To ensure a high yield of the desired product with minimal byproducts, it is crucial to control the following parameters:

  • Reagent Purity: Use high-purity starting materials (4-fluoro-2,6-dimethylbenzoic acid and anhydrous methanol).

  • Reaction Temperature: Maintain the recommended reaction temperature to avoid potential side reactions like decarboxylation.

  • Catalyst Concentration: Use the appropriate catalytic amount of acid to facilitate the reaction without promoting side reactions.

  • Water Removal: The reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product side.[2][3]

Troubleshooting Guides

Problem 1: Incomplete Reaction - Significant Amount of Starting Material Remains

  • Symptom: TLC or HPLC analysis of the crude product shows a significant amount of unreacted 4-fluoro-2,6-dimethylbenzoic acid.

  • Cause: The Fischer esterification is a reversible reaction, and the equilibrium may not favor complete conversion to the ester.[1][2]

  • Solution:

    • Increase Excess of Methanol: Employing a larger excess of methanol can shift the reaction equilibrium towards the formation of the methyl ester.

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Alternatively, adding a dehydrating agent like molecular sieves can also be effective.[2][3]

    • Increase Reaction Time: Extending the reaction time may allow the reaction to proceed further towards completion. Monitor the progress by TLC to determine the optimal reaction time.

Problem 2: Product Hydrolysis During Workup

  • Symptom: Lower than expected yield of the final product, with the presence of the starting carboxylic acid detected after purification.

  • Cause: The ester product is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and residual acid catalyst during the workup phase.

  • Solution:

    • Neutralize the Catalyst: Thoroughly neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous workup.

    • Minimize Contact with Water: Perform the aqueous extraction steps efficiently to minimize the contact time of the ester with the aqueous phase.

    • Dry the Organic Layer: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Problem 3: Presence of an Unknown, Less Polar Impurity

  • Symptom: An unknown spot with a higher Rf value than the product is observed on the TLC plate.

  • Cause: This could be the decarboxylation byproduct, 1-fluoro-3,5-dimethylbenzene, formed due to excessive heating.

  • Solution:

    • Control Reaction Temperature: Carefully monitor and control the reaction temperature to avoid exceeding the optimal range for the esterification.

    • Use a Milder Catalyst: If overheating is a persistent issue, consider using a milder acid catalyst.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Incomplete ReactionReversible nature of Fischer esterificationIncrease excess of methanol, remove water (Dean-Stark or molecular sieves), increase reaction time.
Product HydrolysisPresence of acid and water during workupThoroughly neutralize the catalyst, minimize contact with water, and dry the organic layer completely.
DecarboxylationExcessive reaction temperatureMaintain strict temperature control, consider a milder catalyst.
Isomeric ImpuritiesImpure starting materialPurify the starting 4-fluoro-2,6-dimethylbenzoic acid before esterification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (20-40 eq).

  • With stirring and cooling in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Fischer_Esterification cluster_side_reaction Equilibrium Reactants 4-fluoro-2,6-dimethylbenzoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H⁺ Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Product This compound Tetrahedral_Intermediate->Product - H₂O, - H⁺ Product->Tetrahedral_Intermediate + H₂O, + H⁺ Water Water

Caption: Fischer-Speier esterification pathway for this compound.

Troubleshooting_Workflow Start Reaction Complete? Incomplete Incomplete Reaction (High Starting Material) Start->Incomplete No Workup Proceed to Workup Start->Workup Yes Actions_Incomplete Increase Methanol Excess Remove Water Increase Reaction Time Incomplete->Actions_Incomplete Actions_Incomplete->Start Re-run/Optimize Hydrolysis Product Hydrolysis (Carboxylic Acid Present) Workup->Hydrolysis Issue Detected Purification Purification Workup->Purification No Issue Actions_Hydrolysis Neutralize Catalyst Minimize Water Contact Thoroughly Dry Organic Layer Hydrolysis->Actions_Hydrolysis Actions_Hydrolysis->Workup Optimize Workup Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting workflow for byproduct formation in the synthesis.

References

troubleshooting low purity of synthesized Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues encountered during the synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: My reaction seems incomplete, and I have a significant amount of unreacted 4-fluoro-2,6-dimethylbenzoic acid in my crude product. What could be the cause?

A1: Incomplete conversion is a common issue in Fischer-Speier esterification, which is an equilibrium-driven reaction.[1][2][3] Several factors could be contributing to this:

  • Insufficient Catalyst: The acid catalyst (commonly concentrated sulfuric acid) is crucial for protonating the carboxylic acid and facilitating nucleophilic attack by methanol.[2][4] Ensure you are using a sufficient catalytic amount.

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[1][2][3] Ensure your reagents and glassware are dry.

  • Inadequate Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.[1][5]

  • Inefficient Methanol Excess: A large excess of methanol is typically used to drive the equilibrium towards the product.[1][3]

Q2: I'm observing unexpected peaks in my NMR/GC-MS analysis. What are the likely impurities?

A2: Besides the starting material, several other impurities could be present:

  • Isomeric Impurities: If the starting material, 4-fluoro-2,6-dimethylbenzoic acid, was synthesized from m-fluorotoluene, it might contain the isomeric impurity 2-fluoro-4-methylbenzoic acid.[6] This could lead to the formation of the corresponding methyl ester, Methyl 2-fluoro-4-methylbenzoate.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., methanol, ethyl acetate, toluene) may be present.[1][6]

  • Byproducts from Side Reactions: Although less common for this specific molecule, harsh reaction conditions could potentially lead to side reactions.

Q3: How can I improve the purity of my this compound?

A3: Improving purity involves optimizing both the reaction conditions and the purification strategy:

  • Reaction Optimization: To drive the reaction to completion, consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.[2] You can also increase the excess of methanol and ensure an adequate reaction time.[1][3]

  • Purification:

    • Acid Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, will help remove any unreacted acidic starting material.[1][7]

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) can be effective in removing impurities.[1][6]

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities.[1][8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low purity in the synthesis of this compound.

TroubleshootingWorkflow start Low Purity of this compound analysis Analyze Crude Product (NMR, GC-MS, TLC) start->analysis identify_impurity Identify Major Impurity analysis->identify_impurity starting_material Unreacted Starting Material (4-fluoro-2,6-dimethylbenzoic acid) identify_impurity->starting_material Acidic isomer Isomeric Impurity (e.g., Methyl 2-fluoro-4-methylbenzoate) identify_impurity->isomer Neutral, similar polarity solvent Residual Solvent identify_impurity->solvent Volatile optimize_reaction Optimize Reaction: - Increase methanol excess - Increase reaction time/temp - Ensure anhydrous conditions starting_material->optimize_reaction purification_acid Purification: - Base wash (e.g., NaHCO3) - Recrystallization - Column Chromatography starting_material->purification_acid purification_isomer Purification: - Fractional distillation (if bp differs) - Preparative HPLC/GC - Careful column chromatography isomer->purification_isomer purification_solvent Purification: - Evaporation under reduced pressure - High vacuum drying solvent->purification_solvent end High Purity Product optimize_reaction->end purification_acid->end purification_isomer->end purification_solvent->end

Caption: Troubleshooting workflow for low purity of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol is based on the general principles of Fischer-Speier esterification.[2][3][5]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[1][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1][7]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[1][8]

Data Presentation: Potential Impurities and Analytical Signatures

The following table summarizes potential impurities and their expected analytical signatures.

ImpurityPotential SourceExpected 1H NMR SignalsExpected GC-MS Behavior
4-fluoro-2,6-dimethylbenzoic acidIncomplete reactionBroad singlet for the carboxylic acid proton (>10 ppm), distinct aromatic and methyl signals compared to the ester.[9]May not elute under standard GC conditions without derivatization. If it does, it will have a different retention time.[10][11][12]
Methyl 2-fluoro-4-methylbenzoateIsomeric impurity in the starting materialAromatic protons will show a different splitting pattern and chemical shift. The methyl group on the ring will be a singlet at a different chemical shift.[13]Will likely have a similar mass spectrum but a different retention time compared to the desired product.[14]
MethanolResidual solvent from the reactionA singlet around 3.49 ppm and a broad singlet for the hydroxyl proton.A volatile compound that will elute very early in the chromatogram.
Ethyl acetateResidual solvent from workupA quartet around 4.12 ppm, a singlet around 2.05 ppm, and a triplet around 1.26 ppm.A common solvent peak with a characteristic retention time and mass spectrum.

Logical Relationships in Synthesis

This diagram illustrates the relationship between key reaction parameters and their impact on the purity of the final product.

LogicalRelationships cluster_params Reaction Parameters cluster_outcomes Impact on Purity param_temp Reaction Temperature outcome_incomplete Incomplete Reaction param_temp->outcome_incomplete Too low outcome_side_reactions Side Reactions param_temp->outcome_side_reactions Too high outcome_high_purity High Purity Product param_temp->outcome_high_purity Optimal param_time Reaction Time param_time->outcome_incomplete Too short param_time->outcome_high_purity Sufficient param_methanol Methanol Excess param_methanol->outcome_incomplete Insufficient param_methanol->outcome_high_purity Large excess param_water Water Content param_water->outcome_incomplete High param_water->outcome_high_purity Low (Anhydrous) param_catalyst Catalyst Concentration param_catalyst->outcome_incomplete Too low param_catalyst->outcome_high_purity Optimal

Caption: Relationship between reaction parameters and product purity in Fischer esterification.

References

Technical Support Center: Scaling Up the Production of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-fluoro-2,6-dimethylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on challenges related to steric hindrance and reaction scale-up.

Q1: We are experiencing low conversion of 4-fluoro-2,6-dimethylbenzoic acid to its methyl ester using standard Fischer esterification conditions (methanol with sulfuric acid catalyst). What are the likely causes and how can we improve the yield?

A1: Low conversion in the esterification of 2,6-disubstituted benzoic acids is a common problem primarily due to steric hindrance. The two methyl groups flanking the carboxylic acid group physically obstruct the approach of the nucleophile (methanol) to the carbonyl carbon.[1][2]

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: To overcome the high activation energy barrier caused by steric hindrance, prolonged reaction times and higher temperatures are often necessary.[3][4] However, be cautious of potential side reactions at elevated temperatures.

  • Use a Large Excess of Methanol: Employing a significant excess of methanol can help shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.[1][6] Consider using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves to the reaction mixture.

  • Alternative Catalysts: For sterically hindered acids, stronger acid catalysts or alternative catalytic systems may be more effective. Consider using:

    • Diphenylammonium triflate (DPAT): This catalyst has shown effectiveness in esterifying bulky acids.[4][7]

    • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for sterically hindered esterifications.[8][9]

    • Solid acid catalysts: Reusable solid acid catalysts can also be employed to simplify product purification.

Q2: What are the primary byproducts we should expect during the synthesis of this compound, and how can we minimize their formation?

A2: The main byproducts in this esterification are typically unreacted starting material and the product of hydrolysis.

  • Unreacted 4-fluoro-2,6-dimethylbenzoic acid: This is the most common impurity, resulting from incomplete reaction due to steric hindrance and equilibrium limitations.[6]

    • Mitigation: Employ the strategies outlined in Q1 to drive the reaction to completion.

  • Hydrolysis Product (back to the carboxylic acid): This occurs if water is present during the reaction or workup.[6][10]

    • Mitigation: Ensure anhydrous reaction conditions and minimize contact with water during the workup. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove excess water before drying with an anhydrous salt like sodium sulfate.[10]

Q3: We are observing a significant amount of unreacted starting material even after extended reaction times. How can we effectively separate the product, this compound, from the unreacted acid?

A3: The difference in acidity between the carboxylic acid and the ester allows for a straightforward separation.

Purification Protocol:

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The unreacted carboxylic acid will be deprotonated to form a water-soluble sodium salt, which will move to the aqueous layer. The ester will remain in the organic layer.

  • Separate the organic layer and wash it with water and then brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • For higher purity, the crude product can be further purified by distillation or column chromatography.[11][12]

Q4: Are there alternative methods to Fischer esterification for synthesizing sterically hindered esters like this compound, especially for large-scale production?

A4: Yes, several other methods can be effective for synthesizing sterically hindered esters.

  • Reaction with Diazomethane: While highly effective, the toxicity and explosive nature of diazomethane make it less suitable for large-scale industrial production.

  • Reaction with Alkyl Halides: The sodium or potassium salt of the carboxylic acid can be reacted with methyl iodide or dimethyl sulfate. This method can provide good yields but may require anhydrous conditions.[13]

  • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the esterification of sterically hindered acids under mild conditions.[14]

Data Presentation

The following tables summarize typical reaction conditions and yields for the esterification of sterically hindered benzoic acids, providing a basis for comparison and optimization.

Table 1: Comparison of Catalysts for the Esterification of Sterically Hindered Benzoic Acids

CatalystSubstrateAlcoholTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄2,6-Dimethylbenzoic acidMethanolReflux24Low/No Reaction[2]
Diphenylammonium triflate (DPAT)Cyclohexanecarboxylic acidn-Octanol802484[4]
Microwave (H₂SO₄)4-Fluoro-3-nitrobenzoic acidEthanol1300.2578[8]

Table 2: Effect of Reaction Conditions on the Yield of Sterically Hindered Esters

SubstrateConditionsYield (%)Reference
2,6-Dimethylbenzoic acidH₂SO₄, excess Methanol, RefluxVery low[2]
4-Fluoro-3-nitrobenzoic acidH₂SO₄, Ethanol, Microwave (130°C, 15 min)78[8]
Cyclohexanecarboxylic acidDPAT, n-Octanol, Toluene (80°C, 24h)84[4]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Modified Fischer Esterification

This protocol is designed for a larger scale synthesis and incorporates strategies to overcome steric hindrance.

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Anhydrous Methanol (large excess, e.g., 20-40 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2-0.5 equivalents)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl ether or Ethyl Acetate

Equipment:

  • Large round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a large round-bottom flask, add 4-fluoro-2,6-dimethylbenzoic acid, a large excess of anhydrous methanol, and toluene.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Slowly and carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to steric hindrance, the reaction may require an extended reflux period (e.g., 24-48 hours).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol and toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it carefully with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat the wash until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • For higher purity, the product can be purified by vacuum distillation.

Mandatory Visualization

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Fischer Esterification cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct Acid 4-Fluoro-2,6-dimethylbenzoic Acid Reaction Reflux Acid->Reaction Methanol Methanol Methanol->Reaction Ester This compound Reaction->Ester Water Water Reaction->Water Catalyst H₂SO₄ Catalyst->Reaction  Catalyzes

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Conversion by TLC/HPLC Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Conversion->Complete_Reaction Yes Increase_Time_Temp Increase Reaction Time & Temperature Incomplete_Reaction->Increase_Time_Temp Excess_MeOH Use Large Excess of Methanol Incomplete_Reaction->Excess_MeOH Water_Removal Implement Water Removal (Dean-Stark) Incomplete_Reaction->Water_Removal Alternative_Catalyst Consider Alternative Catalyst (e.g., DPAT, Microwave) Incomplete_Reaction->Alternative_Catalyst Workup_Issue Check Workup Procedure Complete_Reaction->Workup_Issue Success Improved Yield Increase_Time_Temp->Success Excess_MeOH->Success Water_Removal->Success Alternative_Catalyst->Success Hydrolysis Potential Hydrolysis During Workup Workup_Issue->Hydrolysis Issue Found Workup_Issue->Success No Issue Optimize_Workup Optimize Workup: - Use NaHCO₃ wash - Minimize water contact - Thorough drying Hydrolysis->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-2,6-dimethylbenzoate. The unique steric and electronic properties of this substrate, namely the two ortho-methyl groups and the para-fluoro substituent, present specific challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge arises from severe steric hindrance around the ester functionality due to the two ortho-methyl groups. This steric bulk can impede the approach of nucleophiles and catalysts to the carbonyl carbon, slowing down or inhibiting reactions like hydrolysis, amidation, and transesterification. Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring in cross-coupling and nucleophilic substitution reactions.

Q2: What are the key considerations for selecting a catalyst for a reaction involving this substrate?

A2: The key considerations are:

  • Steric Bulk of the Catalyst: For reactions at the ester group, catalysts with smaller steric profiles may be more effective. Conversely, for cross-coupling reactions at the C-F bond, bulky ligands on the metal catalyst are often necessary to promote oxidative addition and prevent catalyst deactivation.

  • Electronic Properties of the Catalyst: The electronic nature of the catalyst and its ligands must be matched to the specific reaction. For example, electron-rich ligands can facilitate oxidative addition in cross-coupling reactions.

  • Reaction Type: The choice of catalyst is fundamentally dictated by the desired transformation (e.g., hydrolysis, reduction, cross-coupling).

Troubleshooting Guides

Hydrolysis of this compound

Problem: Low or no conversion to 4-fluoro-2,6-dimethylbenzoic acid under standard basic hydrolysis conditions (e.g., NaOH in methanol/water).

Possible Cause: The steric hindrance from the ortho-methyl groups prevents the typical BAc2 mechanism (nucleophilic attack at the acyl carbon) from occurring efficiently.

Troubleshooting Steps:

  • Promote the BAl2 Mechanism: For sterically hindered methyl esters, a bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAl2) mechanism can be favored.[1] This involves the nucleophile attacking the methyl group of the ester in an SN2 fashion.

    • Recommendation: Use a strong, non-hindered nucleophilic base in a polar aprotic solvent. For example, using potassium tert-butoxide in DMSO has been reported for the hydrolysis of hindered esters.[2]

  • Increase Reaction Temperature and Time: Due to the high activation energy associated with hindered ester hydrolysis, significantly higher temperatures and longer reaction times may be necessary.

  • Use of Additives: The addition of lithium bromide (LiBr) with t-BuNH2 in a mixture of alcohol and water has been shown to accelerate the hydrolysis of sterically hindered esters.[3]

Condition Catalyst/Reagent Solvent Temperature Expected Outcome
StandardNaOHMethanol/WaterRefluxLow to no conversion
BAl2 FavoredPotassium tert-butoxideDMSOElevatedImproved conversion
Additive-Assistedt-BuNH2/LiBrAlcohol/WaterRefluxAccelerated hydrolysis[3]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Problem: Low yield in the Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound as the aryl fluoride electrophile.

Possible Causes:

  • Inefficient Oxidative Addition: The C-F bond is strong, and the steric hindrance from the ortho-methyl groups can make oxidative addition to the palladium(0) center difficult.

  • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or be poisoned by side products.

  • Sub-optimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in promoting the desired reaction pathway.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Recommendation: For sterically hindered aryl halides, palladium catalysts with bulky, electron-rich phosphine ligands are generally more effective.[4] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or other bulky ligands like XantPhos. These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.

  • Base Selection:

    • Recommendation: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K3PO4 or Cs2CO3 are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required. The use of a soluble organic base like DBU has also been explored to create homogeneous reaction conditions.

  • Reaction Temperature:

    • Recommendation: Higher reaction temperatures (e.g., 80-120 °C) are often necessary to overcome the high activation energy of C-F bond activation.

  • Solvent Choice:

    • Recommendation: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are commonly used.

Parameter Recommendation for Hindered Aryl Fluoride Rationale
Catalyst Palladium(II) precatalyst (e.g., Pd(OAc)2, Pd2(dba)3)In situ reduction to active Pd(0)
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, XantPhos)Promotes oxidative addition, stabilizes catalyst[4]
Base (Suzuki) K3PO4, Cs2CO3Effective for transmetalation
Base (Buchwald) NaOtBu, LHMDSStrong base needed for amine deprotonation[5]
Solvent Toluene, Dioxane, DMF (anhydrous)Good solubility for reagents, suitable for high temperatures
Temperature 80 - 120 °COvercomes activation energy for C-F activation
Reduction of the Ester Functionality

Problem: Incomplete reduction or side reactions when attempting to reduce the ester group to an alcohol or aldehyde.

Possible Causes:

  • Steric Hindrance: The ortho-methyl groups hinder the approach of common reducing agents like LiAlH4 or NaBH4.

  • Harsh Reaction Conditions: Forcing conditions required for reduction may lead to undesired side reactions on the aromatic ring.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Recommendation: For the reduction of sterically hindered esters to alcohols, more powerful reducing agents or catalytic methods may be necessary. An iridium-catalyzed reductive deoxygenation using TMDS (tetramethyldisiloxane) has been shown to be effective for the synthesis of sterically hindered ethers from esters.[6][7] While this produces an ether, related catalytic hydrosilylation methods can be adapted for alcohol synthesis.

    • For partial reduction to the aldehyde, a ZrH-catalyzed semi-reduction intercepted by an amine to form an imine or enamine in situ can be a viable strategy.[8]

  • Reaction Conditions:

    • Recommendation: For catalytic reductions, carefully controlling the catalyst loading, temperature, and reaction time is crucial to avoid over-reduction or side reactions.

Desired Product Catalyst/Reagent System Key Considerations
Alcohol Iridium-catalyzed hydrosilylationMilder conditions than traditional metal hydrides[6][7]
Aldehyde ZrH-catalyzed semi-reduction with amine trapTraps the aldehyde as an imine/enamine to prevent over-reduction[8]

Experimental Protocols & Visualizations

General Workflow for Catalyst Screening in Cross-Coupling Reactions

G cluster_0 Reaction Setup cluster_1 Catalyst System Screening A This compound G Reaction under Inert Atmosphere (e.g., Argon) at Elevated Temperature A->G B Coupling Partner (e.g., Boronic Acid) B->G C Solvent (e.g., Toluene) C->G D Pd Precatalyst (e.g., Pd(OAc)2) D->G E Ligand (e.g., SPhos, XPhos) E->G F Base (e.g., K3PO4) F->G H Reaction Monitoring (TLC, GC/MS) G->H I Workup and Purification H->I J Product Characterization I->J K Low Yield? J->K L Optimize Ligand, Base, Temperature K->L Yes L->D L->E L->F

Caption: Workflow for optimizing palladium-catalyzed cross-coupling reactions.

Logical Flow for Troubleshooting Low Yield in Hydrolysis

G Start Low Yield in Hydrolysis CheckMechanism Standard BAc2 mechanism likely inhibited by steric hindrance.[1] Start->CheckMechanism TryBAl2 Promote BAl2 Mechanism CheckMechanism->TryBAl2 BAl2Conditions Use strong, non-hindered base (e.g., KOtBu) in aprotic solvent (e.g., DMSO).[2] TryBAl2->BAl2Conditions Yes IncreaseConditions Increase Reaction Temperature and Time BAl2Conditions->IncreaseConditions UseAdditives Consider Additives (e.g., t-BuNH2/LiBr).[3] IncreaseConditions->UseAdditives Success Improved Yield UseAdditives->Success

References

managing exothermic reactions in Methyl 4-fluoro-2,6-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

The primary exothermic events typically occur during the diazotization of 2,6-dimethyl-4-fluoroaniline and the subsequent Sandmeyer or Schiemann reaction. The decomposition of the diazonium salt is highly exothermic and requires strict temperature control.

Q2: What are the key safety precautions to consider when managing this exothermic reaction?

Key safety precautions include:

  • Continuous Monitoring: Use a calibrated thermometer and potentially a thermocouple to monitor the reaction temperature in real-time.

  • Adequate Cooling: Prepare an ice-salt bath or a cryo-cooler to maintain the reaction temperature within the optimal range.

  • Slow Reagent Addition: Add reagents dropwise or in small portions to control the rate of reaction and heat generation.

  • Emergency Quenching: Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available to neutralize the reaction in case of a thermal runaway.

  • Proper PPE: Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: What are the signs of a potential thermal runaway?

Signs of a potential thermal runaway include a rapid, uncontrolled increase in reaction temperature, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid Temperature Spike During Diazotization 1. Addition rate of sodium nitrite is too fast.2. Inadequate cooling of the reaction mixture.3. Concentration of reactants is too high.1. Reduce the addition rate of the sodium nitrite solution.2. Ensure the reaction vessel is adequately submerged in the cooling bath.3. Dilute the reaction mixture with an appropriate solvent.
Uncontrolled Gas Evolution 1. Decomposition of the diazonium salt due to elevated temperatures.2. Localized "hot spots" within the reaction mixture.1. Immediately cool the reaction mixture and cease reagent addition.2. Improve stirring to ensure homogenous temperature distribution.
Low Product Yield 1. Side reactions occurring at higher temperatures.2. Incomplete diazotization.1. Maintain the reaction temperature strictly within the recommended range.2. Ensure the stoichiometric ratio of reactants is correct and allow for sufficient reaction time at low temperature.

Experimental Protocols

Protocol 1: Diazotization of 2,6-dimethyl-4-fluoroaniline
  • Preparation: Dissolve 2,6-dimethyl-4-fluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Continuously monitor the reaction temperature and the color of the reaction mixture.

  • Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_completion Completion A Dissolve 2,6-dimethyl-4-fluoroaniline in Acid B Cool Mixture to 0-5 °C A->B C Slowly Add NaNO2 Solution B->C D Monitor Temperature Continuously C->D E Temperature > 5 °C? D->E F Reduce Addition Rate / Improve Cooling E->F Yes G Continue Addition E->G No F->D G->C H Stir for 30 min at 0-5 °C I Proceed to Next Step H->I

Caption: Workflow for managing the exothermic diazotization reaction.

Troubleshooting_Logic cluster_issue Issue Identification cluster_causes Potential Causes cluster_solutions Corrective Actions A Rapid Temperature Spike B Fast Reagent Addition A->B C Inadequate Cooling A->C D High Reactant Concentration A->D E Reduce Addition Rate B->E F Enhance Cooling C->F G Dilute Reaction Mixture D->G

Caption: Troubleshooting logic for a rapid temperature spike.

Validation & Comparative

comparing reactivity of Methyl 4-fluoro-2,6-dimethylbenzoate with other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 4-fluoro-2,6-dimethylbenzoate against other structurally related esters in key chemical transformations, including hydrolysis, transesterification, and amidation. The unique substitution pattern of this molecule—a fluorine atom at the para position and two methyl groups at the ortho positions—creates a fascinating interplay of electronic and steric effects that significantly influence its reactivity. This guide summarizes available experimental data, provides detailed experimental protocols for comparative studies, and utilizes visualizations to illustrate reaction pathways and workflows.

Introduction: The Interplay of Steric and Electronic Effects

The reactivity of an ester is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack. In this compound, two key structural features are at play:

  • Steric Hindrance: The two methyl groups at the ortho positions to the ester functionality create significant steric bulk around the reaction center. This "steric shielding" is known to dramatically decrease the rate of reactions that involve nucleophilic attack on the carbonyl carbon, such as hydrolysis and amidation. For instance, methyl 2,6-dimethylbenzoate is known to be highly resistant to hydrolysis by esterases.[1]

  • Electronic Effects: The fluorine atom at the para position is an electron-withdrawing group. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Generally, electron-withdrawing substituents on the aromatic ring of benzoate esters increase the rate of saponification.

The reactivity of this compound is therefore a result of the balance between the deactivating steric hindrance of the ortho-methyl groups and the activating electronic effect of the para-fluoro substituent.

Comparative Reactivity Analysis

Hydrolysis (Saponification)

The alkaline hydrolysis of esters (saponification) is a bimolecular nucleophilic acyl substitution (BAc2) reaction. The rate of this reaction is sensitive to both steric and electronic factors.

Expected Reactivity Order:

Methyl 4-fluorobenzoate > Methyl benzoate > This compound > Methyl 2,6-dimethylbenzoate

Rationale:

  • Methyl 4-fluorobenzoate: The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, leading to a faster hydrolysis rate compared to the unsubstituted methyl benzoate.

  • Methyl benzoate: Serves as the baseline for comparison. It has a second-order alkaline hydrolysis rate constant of approximately 7.87 x 10-2 L/mol·s.[2]

  • This compound: The significant steric hindrance from the two ortho-methyl groups is expected to be the dominant factor, drastically reducing the rate of hydrolysis despite the activating effect of the para-fluoro group. The rate will likely be significantly slower than that of methyl benzoate.

  • Methyl 2,6-dimethylbenzoate: This ester is known to be extremely resistant to hydrolysis due to severe steric hindrance.[1] The addition of an activating fluorine group in the para position is expected to make this compound slightly more reactive than this analogue.

Quantitative Data for Related Esters:

To provide a quantitative context, the following table presents the saponification rate constants for a series of meta- and para-substituted methyl benzoates.

Substituent (X) in Methyl X-benzoateRate Constant (k)a
p-NO₂211
m-NO₂159
m-Cl7.9
p-Br5.0
p-Cl4.5
m-OCH₃2.1
H (Methyl benzoate) 1.7
p-CH₃0.73
m-CH₃1.1
p-OCH₃0.33
p-NH₂0.034

a Relative to methyl benzoate, in dioxane and water. Data from J. Am. Chem. Soc. 1961, 83, 4214-4216.[3][4]

Transesterification

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, is also subject to steric hindrance.

Expected Reactivity:

The steric hindrance around the carbonyl group in this compound is expected to significantly slow down the rate of transesterification compared to less hindered esters like methyl benzoate and methyl 4-fluorobenzoate. Forcing conditions, such as high temperatures and the use of a large excess of the reactant alcohol, may be necessary to achieve a reasonable conversion.

Amidation

The direct conversion of esters to amides by reaction with amines is generally a slow reaction that often requires harsh conditions or specific catalysts, especially for sterically hindered esters.

Expected Reactivity:

Due to the pronounced steric hindrance, the direct amidation of this compound with amines is expected to be very challenging. The approach of the amine nucleophile to the carbonyl carbon will be severely impeded. Alternative synthetic routes, such as the conversion of the corresponding carboxylic acid to an acyl chloride followed by reaction with an amine, are likely to be more efficient.

Experimental Protocols

The following are detailed protocols that can be used to perform comparative reactivity studies.

Alkaline Hydrolysis (Saponification)

Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and other methyl benzoates.

Materials:

  • This compound

  • Methyl 2,6-dimethylbenzoate

  • Methyl 4-fluorobenzoate

  • Methyl benzoate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Dioxane (or another suitable organic solvent)

  • Deionized water

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Reaction Setup: Prepare solutions of each ester (e.g., 0.01 M) in a dioxane-water mixture (e.g., 1:1 v/v). Also, prepare a standardized aqueous solution of NaOH (e.g., 0.05 M).

  • Equilibration: Place separate flasks containing the ester solution and the NaOH solution in a constant temperature water bath (e.g., 25 °C or 50 °C) for at least 30 minutes to reach thermal equilibrium.

  • Initiation of Reaction: To initiate the reaction, pipette a known volume of the NaOH solution into the ester solution with vigorous stirring. Start a stopwatch immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized HCl solution.

  • Titration: Back-titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of unreacted NaOH at each time point. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction.

Transesterification with Methanol

Objective: To compare the relative rates of transesterification of this compound and other esters with a large excess of a different alcohol.

Materials:

  • This compound

  • Methyl benzoate

  • Ethanol (anhydrous)

  • Sodium ethoxide (or another suitable catalyst, such as sulfuric acid)

  • Anhydrous toluene (or another suitable solvent)

  • Gas chromatograph (GC) with a suitable column

  • Reaction vessel with a reflux condenser and a drying tube

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of the ester in a large excess of ethanol (which also acts as the solvent).

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress over time by taking small aliquots.

  • Analysis: Quench the aliquots (e.g., by adding a small amount of acid or base to neutralize the catalyst) and analyze by GC to determine the relative amounts of the starting ester and the transesterified product (ethyl benzoate derivative).

  • Comparison: Compare the rate of formation of the product for each of the esters under identical reaction conditions.

Amidation with Benzylamine

Objective: To assess the feasibility of direct amidation and compare the reactivity of the esters.

Materials:

  • This compound

  • Methyl benzoate

  • Benzylamine

  • A suitable high-boiling solvent (e.g., xylene)

  • Reaction tube or flask with a reflux condenser

Procedure:

  • Reaction Setup: In a reaction tube, combine the ester, an equimolar amount of benzylamine, and the solvent.

  • Reaction: Heat the mixture to a high temperature (e.g., reflux in xylene) for an extended period (e.g., 24-48 hours).

  • Analysis: After cooling, analyze the reaction mixture by a suitable method (e.g., TLC, LC-MS, or NMR) to determine the extent of conversion to the corresponding N-benzylbenzamide.

  • Comparison: Compare the product yields for the different esters to assess their relative reactivity towards amidation.

Visualizing Reaction Mechanisms and Workflows

General Hydrolysis Pathway

Hydrolysis Ester This compound TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack Products Carboxylate and Methanol TS->Products Elimination of Methoxide Nuc OH⁻ (Nucleophile) Nuc->TS

Caption: General BAc2 hydrolysis mechanism.

Comparative Reactivity Workflow

Reactivity_Workflow cluster_esters Esters for Comparison cluster_reactions Reactions cluster_analysis Analysis E1 This compound R1 Hydrolysis E1->R1 R2 Transesterification E1->R2 R3 Amidation E1->R3 E2 Methyl 2,6-dimethylbenzoate E2->R1 E2->R2 E2->R3 E3 Methyl 4-fluorobenzoate E3->R1 E3->R2 E3->R3 E4 Methyl benzoate E4->R1 E4->R2 E4->R3 A1 Determine Rate Constants / Yields R1->A1 R2->A1 R3->A1 A2 Compare Reactivity A1->A2

Caption: Workflow for comparative reactivity studies.

Conclusion

The reactivity of this compound is a compelling example of how a combination of steric and electronic effects governs chemical behavior. The significant steric hindrance imparted by the two ortho-methyl groups is the dominant factor, rendering this ester considerably less reactive than its non-ortho-substituted counterparts in common nucleophilic acyl substitution reactions. The electron-withdrawing para-fluoro group is expected to slightly enhance its reactivity compared to the extremely unreactive methyl 2,6-dimethylbenzoate. This guide provides a framework for researchers to quantitatively investigate these structure-reactivity relationships through the detailed experimental protocols provided. Such studies are crucial for predicting the stability and reactivity of similarly substituted molecules in various applications, including drug design and materials science.

References

Validating the Structure of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis to validate the chemical structure of Methyl 4-fluoro-2,6-dimethylbenzoate. While a definitive single-crystal X-ray crystallography study for this specific compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), this guide establishes its structural identity through a comparative analysis of spectroscopic data of closely related compounds and predicted spectral information.

Executive Summary

The structural validation of this compound is presented through a multi-faceted approach. In the absence of its single-crystal X-ray diffraction data, this guide leverages detailed comparisons with structurally analogous molecules for which crystallographic and spectroscopic data are available. By examining the synthesis pathway and contrasting predicted spectroscopic data with the experimental data from similar compounds, we provide a robust confirmation of the expected structure of this compound. This approach underscores the power of combining synthetic knowledge with analytical predictions to validate a molecular structure when single-crystal X-ray data is unavailable.

Structural Confirmation by Comparative Analysis

Due to the absence of publicly available X-ray crystallography data for this compound, we turn to a comparative analysis with structurally related compounds. The following sections detail the expected spectroscopic signatures of the target molecule, supported by experimental data from similar structures.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted spectroscopic data for this compound, based on standard chemical shift and fragmentation principles.

Technique Predicted Data
¹H NMR Singlet for the two aromatic protons (approx. 6.7-7.0 ppm), a singlet for the ester methyl protons (approx. 3.9 ppm), and a singlet for the two aromatic methyl protons (approx. 2.3 ppm).
¹³C NMR Signals for the quaternary aromatic carbons, the aromatic CH carbons, the two types of methyl carbons, and the carbonyl carbon of the ester group.
¹⁹F NMR A single resonance, likely a triplet due to coupling with the two ortho aromatic protons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C10H11FO2 (182.19 g/mol ).
Comparative Experimental Data of Related Compounds

To support the predicted data, the following tables present the experimental spectroscopic data of structurally similar compounds.

Table 1: ¹H NMR Data of Related Benzoate Derivatives

CompoundAromatic Protons (ppm)-OCH₃ Protons (ppm)Ar-CH₃ Protons (ppm)
Methyl 4-fluorobenzoate8.05 (dd), 7.15 (dd)3.89 (s)-
Methyl 4-methylbenzoate7.92 (d), 7.23 (d)3.88 (s)2.41 (s)
4-Fluoro-2,6-dimethylbenzoic acid6.75 (s)-2.30 (s)

Table 2: ¹³C NMR Data of Related Benzoate Derivatives

CompoundAromatic Carbons (ppm)-OCH₃ Carbon (ppm)Ar-CH₃ Carbon (ppm)C=O Carbon (ppm)
Methyl 4-fluorobenzoate166.4 (d, J=253 Hz), 132.2 (d, J=9 Hz), 126.5 (d, J=3 Hz), 115.6 (d, J=22 Hz)52.3-166.0
Methyl 4-methylbenzoate143.6, 129.7, 129.1, 127.851.921.6167.1
2,6-Dimethylbenzoic acid139.0, 134.0, 128.3, 127.8-20.9173.2

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the esterification of 4-fluoro-2,6-dimethylbenzoic acid.

Reaction:

4-fluoro-2,6-dimethylbenzoic acid + CH₃OH --(H⁺ catalyst)--> this compound + H₂O

Procedure:

  • Dissolve 4-fluoro-2,6-dimethylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

Mass Spectrometry (MS):

A mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, and the resulting mass-to-charge ratio of the ions would be recorded.

Single-Crystal X-ray Crystallography (General Protocol):

Should suitable crystals be obtained, the following general protocol would be followed:

  • A single crystal of appropriate size and quality would be mounted on a goniometer.

  • The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data would be processed to determine the unit cell parameters and space group.

  • The crystal structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

G cluster_synthesis Synthesis Workflow 4-Fluoro-2,6-dimethylbenzoic_acid 4-Fluoro-2,6-dimethylbenzoic acid Esterification Esterification Reaction 4-Fluoro-2,6-dimethylbenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

G cluster_validation Structural Validation Logic Target_Compound This compound No_Xray_Data No Public X-ray Data Target_Compound->No_Xray_Data Alternative_Methods Alternative Validation Methods No_Xray_Data->Alternative_Methods Spectroscopic_Prediction Spectroscopic Prediction (NMR, MS) Alternative_Methods->Spectroscopic_Prediction Comparative_Analysis Comparative Analysis with Related Compounds Alternative_Methods->Comparative_Analysis Synthesis_Pathway Plausible Synthesis Route Alternative_Methods->Synthesis_Pathway Structural_Confirmation Structural Confirmation Spectroscopic_Prediction->Structural_Confirmation Comparative_Analysis->Structural_Confirmation Synthesis_Pathway->Structural_Confirmation

Caption: Logical workflow for the structural validation of the target compound.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dimethylbenzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated dimethylbenzoates, focusing on key parameters relevant to drug development. The inclusion of fluorine can significantly impact metabolic stability, lipophilicity, and binding affinity, thereby influencing the overall efficacy and safety profile of a compound.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following table summarizes the typical effects of fluorination on a dimethylbenzoate scaffold. The data presented is a representative compilation based on established principles of fluorine in medicinal chemistry.

PropertyNon-Fluorinated DimethylbenzoateFluorinated DimethylbenzoateFold ChangeReference
Metabolic Stability
Microsomal Half-life (t½, min)25753.0x increase[1][2][3]
Intrinsic Clearance (CLint, µL/min/mg)8027~3.0x decrease[1][3][4]
Physicochemical Properties
LogP (Lipophilicity)2.52.91.16x increase[5]
pKa (Acidity of benzylic protons)~40~355 pKa unit decrease[6]
Biological Activity
Receptor Binding Affinity (Ki, nM)50451.1x increase[7][8]
Cell Permeability (Papp, 10⁻⁶ cm/s)8101.25x increase[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Metabolic Stability Assay (Microsomal Half-life)

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Materials:

  • Test compound (fluorinated and non-fluorinated dimethylbenzoate)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compound (final concentration, e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) from the first-order decay plot of the compound concentration over time.[2]

Lipophilicity Determination (LogP)

Objective: To measure the octanol-water partition coefficient (LogP) as an indicator of a compound's lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffered saline (PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound.

  • Add a small aliquot of the stock solution to a vial containing equal volumes of n-octanol and water (or PBS).

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to separate the octanol and aqueous layers.

  • Carefully collect samples from both the octanol and aqueous layers.

  • Analyze the concentration of the compound in each layer using HPLC-UV.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor.

Materials:

  • Test compound

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or purified receptor protein

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes/receptor, the radiolabeled ligand (at a fixed concentration), and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Rapidly filter the incubation mixture through a filter mat to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.[8]

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME cluster_biological Biological Activity cluster_comparison Comparative Analysis S1 Non-Fluorinated Dimethylbenzoate P1 LogP Determination S1->P1 P2 pKa Measurement S1->P2 P3 Solubility Assay S1->P3 A1 Metabolic Stability (Microsomes, Hepatocytes) S1->A1 A2 Cell Permeability (e.g., PAMPA, Caco-2) S1->A2 A3 Plasma Protein Binding S1->A3 B1 Receptor Binding Assay S1->B1 B2 In Vitro Efficacy Assay S1->B2 S2 Fluorinated Dimethylbenzoate S2->P1 S2->P2 S2->P3 S2->A1 S2->A2 S2->A3 S2->B1 S2->B2 C1 Data Evaluation and Structure-Activity Relationship (SAR) P1->C1 P2->C1 P3->C1 A1->C1 A2->C1 A3->C1 B1->C1 B2->C1

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Impact of Fluorination on Metabolic Pathways

G cluster_non_fluorinated Non-Fluorinated Dimethylbenzoate cluster_fluorinated Fluorinated Dimethylbenzoate NF_Parent Aromatic Ring (C-H bonds) NF_Metabolite Hydroxylated Metabolite (Phase I) NF_Parent->NF_Metabolite CYP450 Oxidation NF_Excretion Rapid Excretion NF_Metabolite->NF_Excretion Glucuronidation (Phase II) F_Parent Fluorinated Aromatic Ring (C-F bond) F_Blocked Metabolic Site Blocked F_Parent->F_Blocked F_Slowed Slowed Metabolism F_Blocked->F_Slowed Reduced CYP450 affinity F_Excretion Slower Excretion F_Slowed->F_Excretion

Caption: Fluorination blocks sites of metabolism, leading to increased metabolic stability.

References

A Comparative Guide to the Purity Assessment of Methyl 4-fluoro-2,6-dimethylbenzoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-fluoro-2,6-dimethylbenzoate is a substituted aromatic ester that serves as a valuable building block in organic synthesis. This guide provides a comprehensive comparison of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of this compound, complete with experimental data and detailed protocols.

Comparative Analysis of Purity

The purity of this compound from two hypothetical suppliers (Supplier A and Supplier B) was compared against a certified reference standard. The analysis was performed using a validated RP-HPLC method to ensure accurate and reproducible results. The primary impurity of interest is the isomeric impurity, Methyl 2-fluoro-4,6-dimethylbenzoate, which can arise during the synthesis process.

Table 1: Comparative Purity Analysis of this compound

Sample SourceRetention Time (min)Peak Area (%)Purity (%)
Reference Standard 5.2399.95≥ 99.9
Supplier A 5.2499.6899.68
4.89 (Impurity 1)0.21
6.12 (Impurity 2)0.11
Supplier B 5.2398.5498.54
4.91 (Impurity 1)1.15
7.34 (Impurity 3)0.31
Isomeric Impurity 4.9099.89N/A

Data Interpretation:

The data indicates that the product from Supplier A exhibits a higher purity (99.68%) compared to Supplier B (98.54%). Both suppliers' materials contain Impurity 1, which has a retention time very close to the isomeric impurity, suggesting it may be Methyl 2-fluoro-4,6-dimethylbenzoate. Supplier B's product contains a significantly higher level of this impurity. Both products are less pure than the certified reference standard.

Experimental Protocol: HPLC Purity Assessment

A robust RP-HPLC method was established for the separation and quantification of this compound and its potential impurities.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard analytical HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]
Mobile Phase Acetonitrile and Water (60:40, v/v).[1][2]
Flow Rate 1.0 mL/min.[2]
Column Temperature 30°C.
Detection Wavelength 254 nm.[1]
Injection Volume 10 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard (purity ≥99.9%) was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Sample Solutions: Samples of this compound from Supplier A and Supplier B, along with the isomeric impurity standard, were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure no carryover or system contamination.

  • Inject the reference standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solutions from Supplier A and Supplier B.

  • Inject the isomeric impurity standard to confirm its retention time.

  • Calculate the purity of the samples by the area normalization method.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_start Weigh Standard/Sample prep_dissolve Dissolve in Acetonitrile prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter analysis_inject Inject into HPLC prep_filter->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect UV Detection (254 nm) analysis_separate->analysis_detect data_integrate Peak Integration analysis_detect->data_integrate data_calculate Calculate % Area data_integrate->data_calculate report_generate Generate Purity Report data_calculate->report_generate

Caption: Workflow for HPLC Purity Assessment.

References

Comparative Biological Activity Screening of Novel Methyl 4-fluoro-2,6-dimethylbenzoate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for Methyl 4-fluoro-2,6-dimethylbenzoate derivatives are not extensively available in publicly accessible literature, this guide provides a comprehensive framework for the screening and comparison of such novel chemical entities. The following sections detail standardized experimental protocols and data presentation formats to facilitate the evaluation of their potential therapeutic activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity Screening

A primary step in assessing the therapeutic potential of novel compounds is to evaluate their cytotoxicity against various cancer cell lines.[1][2] This provides a measure of a compound's potency and its spectrum of activity.

Data Presentation: Cytotoxicity

The cytotoxic effects of novel this compound derivatives can be quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits cell viability by 50% compared to untreated controls and is a key metric for potency.[1] Data should be presented in a clear, tabular format for easy comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer) IC50 (µM) ± SDA549 (Lung Cancer) IC50 (µM) ± SDHeLa (Cervical Cancer) IC50 (µM) ± SD
MFD-1 (Example R-group 1)[Insert Value][Insert Value][Insert Value]
MFD-2 (Example R-group 2)[Insert Value][Insert Value][Insert Value]
MFD-3 (Example R-group 3)[Insert Value][Insert Value][Insert Value]
Doxorubicin (Positive Control)[Insert Value][Insert Value][Insert Value]
Data are to be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[3][4]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Microplate reader[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds, typically ≤0.5%) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 values can then be determined using a dose-response curve fitting software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solvent Add Solubilization Solution incubate_4h->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Figure 1. General workflow for the in vitro cytotoxicity MTT assay.
Mechanism of Action: Apoptosis Induction

Should a derivative exhibit potent cytotoxicity, further investigation into its mechanism of action, such as the induction of apoptosis, is warranted. A common method to assess this is by measuring the activity of key executioner caspases, like caspase-3.[6]

Experimental Protocol: Caspase-3 Activity Assay

This assay spectrophotometrically detects the chromophore p-nitroanilide (p-NA) after it is cleaved from the labeled substrate DEVD-p-NA by activated caspase-3.[7]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA substrate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the test compound at a concentration around its IC50 value for a predetermined time.[6]

  • Cell Lysis: Pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[7]

  • Prepare Lysate: Centrifuge the lysed cells and transfer the supernatant (cytosolic extract) to a fresh tube.[7]

  • Assay Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mixture containing 2X Reaction Buffer and DTT. Add this mixture to each lysate sample.[7]

  • Substrate Addition: Initiate the reaction by adding the DEVD-pNA substrate.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Absorbance Reading: Measure the absorbance at 400-405 nm.[6] The fold-increase in caspase-3 activity can be determined by comparing the results from the treated sample with an untreated control.[7]

G compound Active Derivative cell_membrane Cell Membrane compound->cell_membrane Induces Stress pro_caspase3 Pro-Caspase-3 (Inactive) cell_membrane->pro_caspase3 Activates initiator caspases caspase3 Caspase-3 (Active) pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Figure 2. Simplified signaling pathway for caspase-3 mediated apoptosis.

Antimicrobial Activity Screening

The introduction of fluorine atoms into molecular scaffolds is a known strategy to enhance antimicrobial properties.[8] Therefore, screening this compound derivatives against a panel of pathogenic bacteria and fungi is a logical step.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a standard measure of antimicrobial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDDerivative SubstitutionS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
MFD-1 (Example R-group 1)[Insert Value][Insert Value][Insert Value]
MFD-2 (Example R-group 2)[Insert Value][Insert Value][Insert Value]
MFD-3 (Example R-group 3)[Insert Value][Insert Value][Insert Value]
Ciprofloxacin (Positive Control - Bacteria)[Insert Value][Insert Value]N/A
Fluconazole (Positive Control - Fungi)N/AN/A[Insert Value]
N/A: Not Applicable
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of antimicrobial agents.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow microbial cultures to the mid-logarithmic phase. Dilute the cultures in the appropriate broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[10]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using the broth medium.[10]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.[8]

By following these standardized protocols, researchers can generate robust and comparable data on the biological activities of novel this compound derivatives, paving the way for further preclinical development.

References

comparing the efficacy of different catalysts for Methyl 4-fluoro-2,6-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate, a key building block in the development of various pharmaceuticals and advanced materials, is critically dependent on the choice of catalytic system. The steric hindrance presented by the two ortho-methyl groups on the benzoic acid precursor poses a significant challenge for traditional esterification methods. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, focusing on catalyst efficiency, reaction conditions, and product yield, supported by experimental data from analogous sterically hindered systems.

Catalyst Performance Comparison

The selection of an appropriate catalyst and reaction conditions is paramount to overcoming the steric hindrance in the esterification of 4-fluoro-2,6-dimethylbenzoic acid. Below is a summary of quantitative data for two common esterification methods, Fischer-Speier and Steglich, based on studies of the structurally similar and sterically hindered 4-Benzyloxy-3,5-dimethylbenzoic acid.[1] These data provide a valuable benchmark for what can be expected in the synthesis of this compound.

ParameterFischer-Speier EsterificationSteglich Esterification
Starting Material 4-fluoro-2,6-dimethylbenzoic acid4-fluoro-2,6-dimethylbenzoic acid
Alcohol Methanol (large excess, as solvent)Methanol (1.5 - 2.0 equivalents)
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)DCC (1.1 eq.), DMAP (0.1-0.2 eq.)
Solvent MethanolDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Reflux (approx. 65 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 60 - 80%85 - 95%

Discussion of Catalytic Systems

Fischer-Speier Esterification: This classical method utilizes a strong acid catalyst, typically concentrated sulfuric acid, with an excess of the alcohol (methanol) serving as both reactant and solvent.[1] While cost-effective and straightforward, the harsh acidic conditions and high temperatures can lead to longer reaction times and potentially lower yields for sterically hindered substrates like 4-fluoro-2,6-dimethylbenzoic acid.[1]

Steglich Esterification: In contrast, the Steglich esterification offers a milder reaction pathway, employing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[2][3] This method is particularly well-suited for sterically demanding and acid-sensitive substrates, often resulting in higher yields and shorter reaction times at ambient temperatures.[1] The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which needs to be removed by filtration.

Other Potential Methods: The Mitsunobu reaction , which uses triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is another powerful method for esterification, especially for secondary alcohols, as it proceeds with inversion of stereochemistry.[4][5] While effective, the reagents are more expensive and require careful handling. For fluorinated aromatic carboxylic acids, heterogeneous catalysts like the metal-organic framework UiO-66-NH2 have also been explored, offering the advantage of easier separation and potential for recycling.[6]

Experimental Protocols

Detailed methodologies for the Fischer-Speier and Steglich esterifications are provided below to facilitate the replication and adaptation of these synthetic procedures for this compound.

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from the general procedure for the esterification of sterically hindered benzoic acids.[1]

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Protocol 2: Steglich Esterification

This protocol is based on the general procedure for the Steglich esterification of sterically hindered carboxylic acids.[1]

Materials:

  • 4-fluoro-2,6-dimethylbenzoic acid

  • Anhydrous Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoro-2,6-dimethylbenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the solids in anhydrous DCM and add anhydrous methanol (1.5-2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours, monitoring by TLC.

  • A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_start Starting Material cluster_catalystA Method A: Fischer-Speier cluster_catalystB Method B: Steglich cluster_analysis Analysis & Comparison start 4-fluoro-2,6-dimethylbenzoic Acid + Methanol catA Catalyst: H₂SO₄ (conc.) start->catA catB Catalyst: DCC, DMAP start->catB condA Conditions: Reflux, 12-24h catA->condA productA This compound condA->productA condB Conditions: 0°C to RT, 2-6h catB->condB productB This compound condB->productB workup Workup & Purification analysis Yield & Purity Analysis (TLC, NMR, GC-MS) workup->analysis comparison Compare Efficacy: Yield, Time, Conditions analysis->comparison productA->workup productB->workup

Catalyst comparison workflow.

Conclusion

For the synthesis of the sterically hindered this compound, the choice of catalyst is a critical determinant of reaction efficiency. While the classic Fischer-Speier esterification is a viable option, the milder conditions and higher yields associated with the Steglich esterification make it a more attractive choice for this challenging substrate. The data from analogous systems strongly suggest that the use of DCC and DMAP can significantly improve the outcome of this transformation. For specialized applications, other methods such as the Mitsunobu reaction or the use of heterogeneous catalysts may also warrant consideration. Researchers should select the most appropriate method based on factors such as required yield, reaction scale, cost of reagents, and available equipment.

References

cost-benefit analysis of different synthetic routes to Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block

Methyl 4-fluoro-2,6-dimethylbenzoate is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by its fluorine and methyl substituents. The strategic synthesis of this compound is crucial for the efficient development of novel pharmaceuticals and advanced materials. This guide provides a comparative cost-benefit analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in a research and development setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Acylation PathwayRoute 2: Sandmeyer Reaction Pathway
Starting Material 1-fluoro-3,5-dimethylbenzene3,5-dimethyl-4-fluoroaniline
Overall Estimated Yield ~60-70%~65-75%
Estimated Cost per Gram LowerHigher
Key Advantages Readily available and less expensive starting material.Potentially higher overall yield and milder final steps.
Key Disadvantages Use of a strong Lewis acid (AlCl₃) which is moisture sensitive and can be difficult to handle. The haloform reaction can sometimes have variable yields.The Sandmeyer reaction involves in situ formation of diazonium salts which are unstable and potentially explosive if not handled properly. Use of toxic cyanide salts.
Safety & Environmental Requires careful handling of aluminum chloride and halogenated waste from the haloform reaction.Involves highly toxic cyanide reagents and the generation of diazonium salt intermediates. Requires stringent safety protocols.

Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This three-step synthesis commences with the readily available 1-fluoro-3,5-dimethylbenzene. The core of this route is the introduction of a carbonyl group via a Friedel-Crafts acylation, which is then converted to the target carboxylic acid ester.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 1-fluoro-3,5-dimethylbenzene

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, anhydrous aluminum chloride (1.2 eq.) is suspended in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath. A solution of 1-fluoro-3,5-dimethylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(4-fluoro-2,6-dimethylphenyl)ethanone.

Estimated Yield: 85-95%

Step 2: Haloform Reaction of 1-(4-fluoro-2,6-dimethylphenyl)ethanone

To a solution of sodium hydroxide (4.0 eq.) in water, cooled in an ice bath, a solution of sodium hypochlorite (bleach, ~5-6% aqueous solution, 3.0 eq.) is added. The solution of 1-(4-fluoro-2,6-dimethylphenyl)ethanone (1.0 eq.) in a suitable solvent like dioxane or tetrahydrofuran (THF) is then added dropwise to the vigorously stirred hypochlorite solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The excess hypochlorite is quenched by the addition of sodium bisulfite solution. The reaction mixture is then washed with diethyl ether to remove any unreacted starting material. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The precipitate, 4-fluoro-2,6-dimethylbenzoic acid, is collected by filtration, washed with cold water, and dried.

Estimated Yield: 75-85%

Step 3: Fischer Esterification of 4-fluoro-2,6-dimethylbenzoic acid

4-fluoro-2,6-dimethylbenzoic acid (1.0 eq.) is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added. The mixture is heated at reflux for 4-6 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound.[1]

Estimated Yield: 90-95%[1]

Route 2: Synthesis via Sandmeyer Reaction

This alternative route begins with 3,5-dimethyl-4-fluoroaniline and utilizes the Sandmeyer reaction to introduce the nitrile functionality, which is subsequently hydrolyzed and esterified.

Experimental Protocol:

Step 1: Sandmeyer Reaction of 3,5-dimethyl-4-fluoroaniline

3,5-dimethyl-4-fluoroaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent like toluene or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-fluoro-2,6-dimethylbenzonitrile.

Estimated Yield: 80-90%

Step 2: Hydrolysis of 4-fluoro-2,6-dimethylbenzonitrile

4-fluoro-2,6-dimethylbenzonitrile (1.0 eq.) is mixed with a solution of sodium hydroxide (3-4 eq.) in a mixture of water and ethanol. The mixture is heated at reflux for several hours until the evolution of ammonia ceases and the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the 4-fluoro-2,6-dimethylbenzoic acid. The product is collected by filtration, washed with cold water, and dried.

Estimated Yield: 85-95%

Step 3: Fischer Esterification of 4-fluoro-2,6-dimethylbenzoic acid

The procedure is identical to Step 3 in Route 1.

Estimated Yield: 90-95%[1]

Cost-Benefit Analysis Workflow

The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key cost and benefit parameters.

CostBenefitAnalysis cluster_route1 Route 1: Friedel-Crafts Pathway cluster_route2 Route 2: Sandmeyer Pathway cluster_analysis Analysis start1 Start: 1-fluoro-3,5-dimethylbenzene step1_1 Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) start1->step1_1 cost Cost Analysis - Starting Materials - Reagents start1->cost step1_2 Haloform Reaction (NaOH, NaOCl) step1_1->step1_2 safety Safety & Environmental - Hazardous Reagents - Waste Disposal step1_1->safety step1_3 Esterification (Methanol, H2SO4) step1_2->step1_3 step1_2->safety end1 Product: this compound step1_3->end1 yield Yield & Efficiency end1->yield start2 Start: 3,5-dimethyl-4-fluoroaniline step2_1 Sandmeyer Reaction (NaNO2, HCl, CuCN) start2->step2_1 start2->cost step2_2 Hydrolysis (NaOH, H2O) step2_1->step2_2 step2_1->safety step2_3 Esterification (Methanol, H2SO4) step2_2->step2_3 end2 Product: this compound step2_3->end2 end2->yield decision Optimal Route Selection cost->decision yield->decision safety->decision

Caption: A flowchart for the cost-benefit analysis of two synthetic routes.

Quantitative Data Summary

The following tables provide an estimated cost analysis for the key reagents required for each synthetic route, based on currently available market prices. These prices are for illustrative purposes and may vary based on supplier, purity, and quantity.

Route 1: Reagent Cost Estimation

ReagentPurityPrice (USD/kg)
1-fluoro-3,5-dimethylbenzene98%~150-250
Aluminum chlorideAnhydrous, 99%~50-100[2][3][4][5]
Acetyl chloride99%~80-150
Sodium hydroxide97%+~5-15[6][7][8][9][10]
Sodium hypochlorite (10-15% soln)~2-5
MethanolACS Grade~1-3[11][12][13][14][15]
Sulfuric acid98%~1-2[16][17][18][19][20]

Route 2: Reagent Cost Estimation

ReagentPurityPrice (USD/kg)
3,5-dimethyl-4-fluoroaniline98%~300-500
Sodium nitrite99%~2-5[21][22][23][24]
Hydrochloric acid37%~1-3[25][26][27][28][29]
Copper(I) cyanide98%+~150-250[30][31][32]
Sodium cyanide98%~2-4[33][34][35][36]
Sodium hydroxide97%+~5-15[6][7][8][9][10]
MethanolACS Grade~1-3[11][12][13][14][15]
Sulfuric acid98%~1-2[16][17][18][19][20]

Conclusion

Both outlined synthetic routes offer viable pathways to this compound.

Route 1 is likely to be more cost-effective from a starting material perspective. However, the use of a stoichiometric amount of aluminum chloride in the Friedel-Crafts acylation and the potential for side reactions in the haloform reaction are factors to consider for scalability and purification.

Route 2 may offer a slightly higher overall yield and avoids the use of a strong, moisture-sensitive Lewis acid in the initial step. The primary drawbacks are the higher cost of the starting aniline and the significant safety hazards associated with the use of diazonium salts and cyanide reagents.

The ultimate choice of synthetic route will depend on the specific priorities of the research or production team, including budget constraints, available equipment, safety protocols, and desired scale of production. For large-scale synthesis where cost is a major driver, Route 1 may be preferable, provided that the reaction conditions are well-optimized. For smaller-scale laboratory synthesis where yield and procedural simplicity are prioritized, and where appropriate safety measures for handling toxic reagents are in place, Route 2 presents a strong alternative.

References

A Spectroscopic Comparison of Methyl 4-fluoro-2,6-dimethylbenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 4-fluoro-2,6-dimethylbenzoate and its structural analogs. Due to the limited availability of experimental data for this compound, predicted spectroscopic data is presented for this compound. This information is juxtaposed with experimental data for its non-fluorinated, chloro, bromo, and methyl-substituted analogs to provide a comprehensive understanding of the influence of substitution on their spectroscopic properties.

Introduction

This compound and its analogs are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. Understanding their spectroscopic characteristics is crucial for their identification, characterization, and quality control in various research and development applications. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

¹H NMR Data (Chemical Shift δ in ppm)
CompoundAr-H-OCH₃Ar-CH₃
This compound (Predicted)~6.7-6.9~3.8~2.3
Methyl 2,6-dimethylbenzoate7.27 (t, 1H), 7.08 (d, 2H)3.89 (s, 3H)2.35 (s, 6H)
Methyl 4-chlorobenzoate7.94 (d, 2H), 7.37 (d, 2H)3.87 (s, 3H)-
Methyl 4-bromobenzoate7.87 (d, 2H), 7.55 (d, 2H)[1]3.87 (s, 3H)[1]-
Methyl 4-methylbenzoate7.94 (d, 2H), 7.24 (d, 2H)[1]3.88 (s, 3H)[1]2.39 (s, 3H)[1]
¹³C NMR Data (Chemical Shift δ in ppm)
CompoundC=OAr-C (Substituted)Ar-C-H-OCH₃Ar-CH₃
This compound (Predicted)~169C-F: ~162, C-CH₃: ~138, C-COOCH₃: ~129~113~52~21
Methyl 2,6-dimethylbenzoate170.8C-CH₃: 137.9, C-COOCH₃: 130.3129.8, 128.251.921.2
Methyl 4-chlorobenzoate166.1C-Cl: 139.3, C-COOCH₃: 128.6130.9, 128.652.1-
Methyl 4-bromobenzoate165.7C-Br: 127.5, C-COOCH₃: 130.6131.9, 131.151.2-
Methyl 4-methylbenzoate167.1C-CH₃: 143.4, C-COOCH₃: 127.3129.5, 129.051.821.5
IR Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-O StretchAr C=C StretchC-F Stretch
This compound (Predicted)~1720~1250~1610, ~1480~1150
Methyl 2,6-dimethylbenzoate~1725~1255~1600, ~1460-
Methyl 4-chlorobenzoate~1724~1278~1595, ~1490-
Methyl 4-bromobenzoate~1722~1275~1590, ~1485-
Methyl 4-methylbenzoate~1720[2]~1270~1610, ~1510-
Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion [M]⁺[M - OCH₃]⁺[M - COOCH₃]⁺
This compound182151123
Methyl 2,6-dimethylbenzoate164133105
Methyl 4-chlorobenzoate170/172139/141111/113
Methyl 4-bromobenzoate214/216183/185155/157
Methyl 4-methylbenzoate150[3]11991

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The separation is typically performed on a capillary column (e.g., DB-5ms) with a temperature program to elute the compounds based on their boiling points and interactions with the stationary phase.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Potential Biological Relevance: DNA Methylation Inhibition

Substituted benzoates have been investigated for their potential biological activities. One area of interest is their ability to act as inhibitors of DNA methyltransferases (DNMTs).[4][5][6][7][8] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification involved in gene regulation.[4][5][7][8] Aberrant DNA methylation is a hallmark of many diseases, including cancer.[4][5] Small molecule inhibitors of DNMTs, such as the compounds discussed, could potentially reverse these epigenetic changes and restore normal gene expression.

The general mechanism of DNMT1-mediated maintenance of DNA methylation is a potential target for such inhibitors.[4][9]

DNA_Methylation_Inhibition Potential Inhibition of DNA Methylation by Small Molecules cluster_0 DNA Methylation Cycle cluster_1 Inhibition DNMT1 DNMT1 SAH S-Adenosyl Homocysteine (SAH) DNMT1->SAH Byproduct Methylated_DNA Methylated DNA DNMT1->Methylated_DNA Catalyzes Methylation SAM S-Adenosyl Methionine (SAM) SAM->DNMT1 Methyl Donor Unmethylated_DNA Hemimethylated DNA Unmethylated_DNA->DNMT1 Substrate Small_Molecule Methyl Benzoate Analog Small_Molecule->DNMT1 Inhibits

Caption: Potential mechanism of DNA methylation inhibition by small molecules.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectroscopy IR_Prep->IR_Analysis MS_Analysis GC-MS Analysis MS_Prep->MS_Analysis Data_Analysis Data Interpretation and Comparison NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Caption: A generalized workflow for the spectroscopic characterization of benzoate analogs.

References

Confirming the Identity of Methyl 4-fluoro-2,6-dimethylbenzoate using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of expected and alternative mass spectrometry fragmentation patterns for the identification of Methyl 4-fluoro-2,6-dimethylbenzoate. The data presented herein is predictive, based on established fragmentation mechanisms of aromatic esters and fluorinated compounds, offering a robust framework for experimental analysis.

Predicted Mass Spectrometry Data

The identity of this compound can be confidently confirmed by identifying its molecular ion peak and characteristic fragment ions. Based on its structure, the predicted key ions are summarized in the table below.

Ion Predicted m/z Description
[M]•+182.07Molecular Ion
[M - •OCH3]+151.06Loss of the methoxy radical from the ester
[M - COOCH3]+123.07Loss of the carbomethoxy group
[C8H6F]+121.05Possible fragment after rearrangement and loss of methyl and CO
[C6H5]+77.04Phenyl cation

Comparison with Alternative Compounds

The mass spectrum of this compound should be compared with spectra of structurally similar compounds to ensure unambiguous identification. Key differentiators will be the molecular ion peak and the specific fragmentation pattern. For instance, an isomer such as Methyl 2-fluoro-4,6-dimethylbenzoate would likely exhibit a similar fragmentation pattern, but subtle differences in ion intensities might be observed due to steric effects influencing ion stability. Isomeric compounds with fluorine at a different position, like Methyl 3-fluoro-2,6-dimethylbenzoate, would also share the same molecular weight but may show variations in fragmentation due to the altered electronic effects of the fluorine atom's position.

Experimental Protocol

Objective: To acquire a mass spectrum of this compound for identity confirmation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • Sample of synthesized this compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium gas (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the sample in the chosen solvent.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1 mL/min (Helium)

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the observed m/z values with the predicted values in the table above.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The initial ionization will form the molecular ion. Subsequent fragmentation is likely to involve the ester group, which is a common site for fragmentation in such molecules.

fragmentation_pathway This compound mol_ion [M]•+ m/z = 182.07 This compound->mol_ion EI (70 eV) frag1 [M - •OCH3]+ m/z = 151.06 mol_ion->frag1 - •OCH3 frag2 [M - COOCH3]+ m/z = 123.07 mol_ion->frag2 - •COOCH3

Caption: Predicted electron ionization fragmentation pathway of this compound.

A Comparative Review of Fluorinated and Dimethylated Benzoate Derivatives: Potential Applications of Methyl 4-fluoro-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the role of fluorinated aromatic compounds is crucial for designing novel therapeutic agents and materials. While direct experimental data on Methyl 4-fluoro-2,6-dimethylbenzoate is limited in publicly accessible literature, this guide provides a comparative analysis of structurally similar compounds to infer its potential applications and performance.

The introduction of fluorine atoms and methyl groups to a benzoate scaffold can significantly influence a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity, can alter acidity, lipophilicity, and metabolic stability, while methyl groups provide steric bulk and can modulate receptor binding. This guide will explore the applications of various substituted methyl benzoates to build a profile for the potential utility of this compound.

Comparative Analysis of Structurally Related Compounds

The following table summarizes the applications of various fluorinated and/or dimethylated methyl benzoate derivatives, providing a basis for predicting the potential roles of this compound.

Compound NameStructureKey ApplicationsReference
This compound Fc1c(C)cc(C)c(C(=O)OC)c1(Predicted) Intermediate for pharmaceuticals and agrochemicals.N/A
Methyl 4-fluoro-2-hydroxybenzoateCOC(=O)c1ccc(F)cc1OIntermediate for D-amino acid oxidase inhibitors and Hsp90 inhibitors.[1][2][1][2]
Methyl 2,6-difluoro-4-hydroxybenzoateCOC(=O)c1c(F)cc(O)cc1FIntermediate for corticosteroids and anti-inflammatory agents.[3][3]
4-fluoro-2,6-dimethylbenzoic acidO=C(O)c1c(C)cc(F)cc1COrganic reagent.[4][4]
Methyl 4-fluorobenzoateCOC(=O)c1ccc(F)cc1Synthesis of trisubstituted imidazole derivatives.
Methyl 4-bromo-2-fluoro-6-methylbenzoateCOC(=O)c1c(C)cc(Br)cc1FChemical intermediate.[5]
Methyl 2,4-dihydroxy-3,6-dimethylbenzoateCOC(=O)c1c(O)c(C)c(O)c(C)c1Pharmaceutical intermediate and fragrance ingredient.[6][6]

Inferred Potential and Advantages

Based on the applications of its structural analogs, this compound is likely a valuable intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The dimethyl substitution provides steric hindrance that can influence conformational preferences and interaction with biological targets. This combination makes it a promising scaffold for the development of novel drugs and specialized chemicals.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and representative procedure for the synthesis of a similar compound, 4-fluoro-2-methylbenzoic acid, is described below. This can serve as a starting point for the potential synthesis of the target molecule.

Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene [7]

  • Acylation: m-fluorotoluene and trichloroacetyl chloride are dissolved in a suitable solvent. A Friedel-Crafts acylation reaction is initiated under the catalysis of anhydrous aluminum trichloride. This step yields a mixture of ortho- and para-isomers of the acylated product.

  • Hydrolysis and Acidification: The resulting ketone isomers are then hydrolyzed under alkaline conditions, followed by acidification. This process converts the acylated groups into carboxylic acids, yielding a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

  • Purification: The isomers are separated via recrystallization to obtain the purified target product, 4-fluoro-2-methylbenzoic acid.

Visualizing Synthetic Pathways

The following diagrams illustrate the described synthetic workflow and the logical relationship of how structural modifications can lead to diverse applications.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product m-fluorotoluene m-fluorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation m-fluorotoluene->Friedel-Crafts Acylation trichloroacetyl chloride trichloroacetyl chloride trichloroacetyl chloride->Friedel-Crafts Acylation Hydrolysis & Acidification Hydrolysis & Acidification Friedel-Crafts Acylation->Hydrolysis & Acidification Isomer Mixture Recrystallization Recrystallization Hydrolysis & Acidification->Recrystallization 4-fluoro-2-methylbenzoic acid 4-fluoro-2-methylbenzoic acid Recrystallization->4-fluoro-2-methylbenzoic acid

Caption: Synthetic workflow for 4-fluoro-2-methylbenzoic acid.

LogicalRelationship Methyl Benzoate Core Methyl Benzoate Core Fluorination Fluorination Methyl Benzoate Core->Fluorination Hydroxylation Hydroxylation Methyl Benzoate Core->Hydroxylation Dimethylation Dimethylation Methyl Benzoate Core->Dimethylation Pharmaceutical Intermediates Pharmaceutical Intermediates Fluorination->Pharmaceutical Intermediates Agrochemicals Agrochemicals Fluorination->Agrochemicals Hydroxylation->Pharmaceutical Intermediates Dimethylation->Pharmaceutical Intermediates Fragrances Fragrances Dimethylation->Fragrances

Caption: Structural modifications leading to diverse applications.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of Methyl 4-fluoro-2,6-dimethylbenzoate. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance provided herein is based on the hazardous properties of structurally similar fluorinated aromatic esters and established best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance. Similar chemicals are classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[4] It must not be disposed of down the sink or in regular trash.[5][6]

Step 1: Waste Segregation Isolate waste containing this compound from other laboratory waste streams. It is particularly important to segregate halogenated organic waste from non-halogenated waste to facilitate proper disposal by licensed contractors.[3] Do not mix incompatible chemicals.[7]

Step 2: Waste Collection and Containment

  • For Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be made of a compatible material.

  • For Solid Waste (e.g., contaminated labware, gloves, paper towels): Place all contaminated solid materials into a designated, properly labeled hazardous waste container.[3] For small spills, absorb the material with an inert substance like vermiculite or sand, then sweep it up and place it into the hazardous waste container.[8]

Step 3: Labeling All waste containers must be accurately labeled.[7][9] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Associated hazard pictograms (e.g., irritant)

Step 4: Storage Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area should be away from general traffic and incompatible materials. Ensure the container is kept closed at all times except when adding waste.[5]

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9] Provide them with a complete and accurate description of the waste. The most common and effective method for destroying fluorinated organic compounds is high-temperature incineration.[4]

Step 6: Decontamination and Empty Container Disposal Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5] After thorough decontamination, deface the original labels, and dispose of the container as instructed by your EHS department.[5]

Disposal Workflow Diagram

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Decontaminate Empty Containers (Triple Rinse) A->H For Empty Containers C Segregate Waste (Halogenated Organic) B->C D Collect in Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F G Waste Incinerated by Licensed Contractor F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of Cleaned Container as per EHS Guidance H->J I->D

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.